3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-6-3-11-4-7-2-8(10)5-12-9(6)7/h2,5-6,11H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUNBSOLPMRRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744769 | |
| Record name | 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211524-49-0 | |
| Record name | 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Tetrahydronaphthyridine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with multiple, distinct biological targets to elicit a therapeutic effect. The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a prominent member of this class. Its rigid, bicyclic structure, combined with the strategic placement of nitrogen atoms, provides a versatile three-dimensional architecture for the precise orientation of functional groups. This guide focuses on a key derivative, 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS Number: 1211524-49-0), a building block that offers significant synthetic utility for the development of novel therapeutics. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, while the tetrahydro- and methyl-substituted pyridine ring allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
This document provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its application in the development of targeted therapies for a range of diseases, including viral infections, autoimmune disorders, and neurological conditions.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in drug development. These parameters influence everything from reaction kinetics during synthesis to the pharmacokinetic profile of a potential drug candidate.
| Property | Value | Source |
| CAS Number | 1211524-49-0 | Commercial Suppliers |
| Molecular Formula | C₉H₁₁BrN₂ | BLDpharm[1] |
| Molecular Weight | 227.10 g/mol | BLDpharm[1] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically ≥95-97% | Commercial Suppliers |
| Storage | Keep in dark place, inert atmosphere, room temperature | MySkinRecipes[2] |
Note: Experimental values for properties like melting point and boiling point are not consistently reported in publicly available literature and should be determined empirically.
Strategic Synthesis of the Tetrahydronaphthyridine Scaffold
A common and powerful approach is the Pictet-Spengler reaction . This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of the tetrahydronaphthyridine scaffold, a substituted aminopyridine derivative can be reacted with a suitable carbonyl compound to construct the second ring.
Another key strategy involves the asymmetric hydrogenation of a dihydronaphthyridine precursor. This method is particularly valuable for producing enantiomerically pure compounds, which is often a critical requirement for modern therapeutics to ensure target specificity and reduce off-target effects. For instance, a ruthenium-catalyzed enantioselective transfer hydrogenation has been successfully employed in the synthesis of a potent RORγt inverse agonist bearing the 5,6,7,8-tetrahydro-1,6-naphthyridine core.[3]
The following diagram illustrates a generalized synthetic workflow for accessing the tetrahydronaphthyridine scaffold, highlighting key transformations.
Sources
- 1. 1211524-49-0|this compound|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride [myskinrecipes.com]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Introduction
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a valuable framework for the development of therapeutic agents targeting a range of biological targets, including kinases and central nervous system receptors.[1][2] The targeted introduction of substituents onto this core structure allows for the fine-tuning of physicochemical properties and pharmacological activity. This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, a key intermediate for the elaboration of more complex molecules.[2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.
Note on Nomenclature: The IUPAC name specifies an 8-methyl substituent. However, based on the numbering of the 1,6-naphthyridine ring system, a methyl group is more commonly placed on the nitrogen at the 6-position. This guide will therefore detail the synthesis of the more chemically prevalent isomer, 3-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Strategic Overview of the Synthetic Pathway
The synthesis of 3-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is conceived as a three-stage process, commencing with the construction of the foundational bicyclic core, followed by sequential functionalization.
The proposed synthetic route unfolds as follows:
-
Core Synthesis: Formation of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
-
N-Methylation: Introduction of a methyl group at the 6-position (N-methylation).
-
Bromination: Regioselective bromination at the 3-position of the pyridine ring.
This sequence is strategically chosen to leverage established and reliable chemical transformations. The N-methylation of the secondary amine is performed prior to bromination to prevent potential side reactions and to introduce a mildly electron-donating group that may facilitate the subsequent electrophilic aromatic substitution.
Diagram of the Proposed Synthesis Pathway
Caption: Proposed synthetic pathway for 3-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Mechanism and Rationale of Key Transformations
Part 1: Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Core via a Radical Pictet-Spengler Reaction
The construction of the tetrahydronaphthyridine core from a pyridine-based precursor presents a challenge for classical cyclization methods like the Pictet-Spengler reaction, which typically require electron-rich aromatic systems.[1][3] The electron-deficient nature of the pyridine ring hinders the electrophilic attack necessary for ring closure. To overcome this, a radical-mediated approach is proposed, which is less sensitive to the electronic properties of the aromatic ring.[3][4][5]
The reaction initiates with a suitable precursor, such as 4-(2-azidoethyl)pyridine, which can be transformed into a radical intermediate. This radical then undergoes an intramolecular cyclization onto the pyridine ring, followed by a series of steps to yield the desired 5,6,7,8-tetrahydro-1,6-naphthyridine. This method offers a robust entry into the core scaffold.[3][4][5]
Part 2: N-Methylation via the Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines to their corresponding tertiary amines.[6][7][8][9] This reaction utilizes an excess of formic acid and formaldehyde. The mechanism involves the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[6][7][8] A key advantage of this method is that the reaction ceases at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can occur with other methylating agents like methyl iodide.[7][10] The loss of carbon dioxide as a byproduct drives the reaction to completion.[7]
Part 3: Electrophilic Bromination of the N-Methylated Core
The final step involves the regioselective bromination of the 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine intermediate. N-Bromosuccinimide (NBS) is a convenient and widely used reagent for the bromination of aromatic and heteroaromatic compounds.[11] The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the 3-position is electronically favored for substitution in this system. The reaction is typically carried out in a suitable solvent, and the regioselectivity is often high.
Experimental Protocols
Protocol 1: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine
This protocol is adapted from the general principles of radical Pictet-Spengler reactions.[3][4][5]
-
Precursor Synthesis: Prepare 4-(2-azidoethyl)pyridine from 4-vinylpyridine as a starting material through appropriate and established synthetic steps.
-
Radical Cyclization:
-
To a solution of 4-(2-azidoethyl)pyridine (1.0 eq) in a suitable solvent such as toluene, add a radical initiator, for example, azobisisobutyronitrile (AIBN) (0.1 eq).
-
Add a radical mediator, such as tris(trimethylsilyl)silane ((TMS)3SiH) (1.5 eq).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel to afford 5,6,7,8-tetrahydro-1,6-naphthyridine.
-
Protocol 2: Synthesis of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
This protocol is based on the well-established Eschweiler-Clarke reaction.[6][7][8][9]
-
Reaction Setup:
-
To a round-bottom flask, add 5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq).
-
Add an excess of formic acid (e.g., 5-10 eq).
-
Add an excess of aqueous formaldehyde solution (37 wt. %, e.g., 5-10 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 100 °C) for 2-6 hours. The evolution of carbon dioxide will be observed.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is greater than 10.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
-
If necessary, purify the product by column chromatography or distillation.
-
Protocol 3: Synthesis of 3-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
This protocol is a general method for electrophilic bromination using NBS.[11]
-
Reaction Setup:
-
Dissolve 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
-
Reaction Execution:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 3-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
-
Data Summary Table
| Step | Reactant | Key Reagents | Product | Expected Yield (%) |
| 1 | 4-(2-Azidoethyl)pyridine | AIBN, (TMS)3SiH | 5,6,7,8-Tetrahydro-1,6-naphthyridine | 60-80 |
| 2 | 5,6,7,8-Tetrahydro-1,6-naphthyridine | HCOOH, HCHO | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | 85-95 |
| 3 | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | N-Bromosuccinimide (NBS) | 3-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | 70-90 |
Conclusion
The synthetic pathway detailed in this guide offers a logical and experimentally sound approach to the synthesis of 3-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. By leveraging a radical-mediated Pictet-Spengler reaction for the core synthesis, followed by the robust Eschweiler-Clarke N-methylation and a regioselective NBS bromination, this key intermediate can be accessed in good overall yield. The protocols provided are based on well-established chemical principles and offer a solid foundation for researchers in the field of synthetic and medicinal chemistry.
References
-
Jackl, M. K., Kreituss, I., & Bode, J. W. (2016). Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet–Spengler Reactions. Organic Letters, 18(8), 1713–1715. [Link]
-
Jackl, M. K., Kreituss, I., & Bode, J. W. (2016). Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet-Spengler Reactions. PubMed, 18(8), 1713-5. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet-Spengler Reactions. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Kühne, R., & Militzer, H. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 13(33), 23075-23080. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Gao, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6348. [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
NRO Chemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link]
-
Li, G., et al. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(3), 393–396. [Link]
-
Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10837–10848. [Link]
-
MySkinRecipes. (n.d.). 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. Retrieved from [Link]
-
Chen, J., et al. (2019). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 24(19), 3465. [Link]
-
Rosenau, T., et al. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Synthetic Communications, 32(3), 457-465. [Link]
-
PubMed. (2023). Review of Modern Eschweiler-Clarke Methylation Reaction. Retrieved from [Link]
-
Popova, E. A., et al. (2023). Synthesis of Novel Benzo[b][3][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1640. [Link]
-
American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Retrieved from [Link]
- Google Patents. (n.d.). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
-
PubMed. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. Retrieved from [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet-Spengler Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. name-reaction.com [name-reaction.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
An Investigator's Guide to the Biological Activity of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine: A Potential Scaffold for Novel Therapeutics
This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel chemical entity, 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. While direct biological data for this specific molecule is not extensively published, the broader family of naphthyridines and related tetrahydro-1,6-naphthyridine scaffolds have shown significant promise in medicinal chemistry.[1][2][3][4][5] This document will, therefore, serve as a roadmap for researchers and drug development professionals, outlining potential therapeutic applications, proposing a logical progression of experimental evaluation, and detailing the underlying scientific rationale for these approaches.
The core structure, a substituted tetrahydro-1,6-naphthyridine, is a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity.[6] Derivatives of the parent compound, 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, are noted as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[7][8] This suggests that the addition of a methyl group at the 8-position could modulate activity and selectivity towards new or existing targets. The bromine atom at the 3-position also provides a valuable handle for further chemical modification and structure-activity relationship (SAR) studies.[7]
Potential Therapeutic Areas and Rationale
Based on the established activities of the naphthyridine class of compounds, the following therapeutic areas are proposed as primary avenues of investigation for this compound:
-
Oncology: Naphthyridine derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][3] The mechanism often involves the inhibition of key enzymes in cell signaling pathways, such as kinases.[9]
-
Neurodegenerative and CNS Disorders: The parent scaffold is implicated in the development of central nervous system agents.[8][9] The lipophilic nature of the tetrahydronaphthyridine core suggests good blood-brain barrier penetration, a critical attribute for drugs targeting the CNS.
-
Inflammatory Diseases: Certain naphthyridines have shown anti-inflammatory properties.[1] A notable example is the development of a potent retinoid-related orphan receptor γt (RORγt) inverse agonist for autoimmune diseases based on a tetrahydro-1,6-naphthyridine scaffold.[10]
-
Infectious Diseases: The naphthyridine core is famously present in nalidixic acid, an early quinolone antibiotic.[1][3] While the primary focus has shifted, antiviral activity, particularly as HIV-1 integrase allosteric inhibitors, has been reported for 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.[2]
Proposed Experimental Workflow for Biological Evaluation
A tiered approach to evaluating the biological activity of this compound is recommended. This workflow is designed to efficiently screen for broad activity and then progressively focus on the most promising therapeutic areas.
Caption: Proposed experimental workflow for the biological evaluation of this compound.
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of the test compound on a panel of human cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Potential Mechanism of Action: Kinase Inhibition
Given the prevalence of kinase inhibition as a mechanism for anticancer drugs and the activity of related heterocyclic compounds, this is a primary hypothesized mechanism of action.[9]
Caption: Hypothesized mechanism of action via inhibition of the MAPK/ERK signaling pathway.
The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. A broad kinase panel screening would be the first step to identify potential kinase targets. Follow-up studies would involve in vitro kinase assays with purified enzymes to confirm direct inhibition and determine the mode of inhibition.
Quantitative Data Summary (Hypothetical)
Upon completion of the initial screening phase, the data should be tabulated for clear comparison and decision-making.
| Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast | Experimental Value | Experimental Value |
| A549 | Lung | Experimental Value | Experimental Value |
| HCT116 | Colon | Experimental Value | Experimental Value |
| PC-3 | Prostate | Experimental Value | Experimental Value |
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. The rich history of biological activity within the broader naphthyridine family provides a strong rationale for its investigation as a potential therapeutic agent.[1][3][4][5] The structured, multi-tiered approach outlined in this guide, beginning with broad in vitro screening and progressing to mechanistic and in vivo studies, provides a robust framework for elucidating its biological activity and therapeutic potential. The insights gained from such a research program will be invaluable for the fields of medicinal chemistry and drug discovery.
References
- BLDpharm. 1211524-49-0|this compound.
-
Charris, J., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
- Chem-Impex. 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.
- Crescent Chemical Company. 3-BROMO-5 6 7 8-TETRAHYDRO-1 6-NAPHTHYRIDINE HYDROCHLORIDE.
-
Fukase, Y., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(5), 3369-3378. [Link]
-
Kim, J., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. [Link]
- MDPI.
-
ResearchGate. RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. [Link]
- J&K Scientific. 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.
-
Marco, J. L. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(18), 4238. [Link]
-
Sagar, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]
- MySkinRecipes. 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride [myskinrecipes.com]
- 10. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the synthetic strategies for preparing 3-bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine and its analogues. The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents, including potent retinoid-related orphan receptor γt (RORγt) inverse agonists and HIV-1 integrase inhibitors.[1] The introduction of a bromine atom at the 3-position and a methyl group at the 8-position offers valuable vectors for further chemical modification and structure-activity relationship (SAR) studies.
This document moves beyond a simple recitation of synthetic steps to provide a deeper understanding of the underlying chemical principles and strategic decisions that inform the synthesis of these complex molecules.
Strategic Approaches to the 5,6,7,8-Tetrahydro-1,6-naphthyridine Core
The construction of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key challenge that can be addressed through several strategic disconnections. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Strategy 1: Annulation of a Pre-formed Piperidine Ring
This approach involves the construction of the pyridine ring onto a pre-existing, appropriately substituted piperidine derivative. A classic example of this is the Pictet-Spengler reaction , which has been utilized in the synthesis of related tetrahydro-1,6-naphthyridine systems.[1][2] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.
A key consideration in this approach is the activation of the pyridine ring for the cyclization step. In some cases, the reaction may require harsh conditions, and the regioselectivity can be a challenge.
Strategy 2: Reduction of a 1,6-Naphthyridine Precursor
Another common strategy involves the initial synthesis of a fully aromatic 1,6-naphthyridine ring system, followed by the selective reduction of one of the pyridine rings. This approach allows for the early introduction of substituents on the aromatic core, which can then be carried through the reduction step.
Various reducing agents can be employed for this transformation, and the choice of reagent and reaction conditions is critical to achieve the desired regioselectivity and avoid over-reduction.
Strategy 3: Cobalt-Catalyzed [2+2+2] Cyclization
A more modern and elegant approach involves the intramolecular cobalt-catalyzed [2+2+2] cyclization of a di-yne with a nitrile.[3] This method allows for the rapid construction of the tetrahydro-1,6-naphthyridine core in a single step and has been successfully applied to the synthesis of libraries of these compounds for biological screening.[3]
The primary advantage of this strategy is its efficiency and convergence. However, the synthesis of the acyclic precursors containing the alkyne and nitrile functionalities can be challenging.
Synthesis of the 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Intermediate
The introduction of the methyl group at the 8-position is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a precursor that already contains the methyl group or by introducing it at a later stage. A plausible approach involves a multi-step synthesis starting from a substituted pyridine.
Proposed Synthetic Pathway
A logical and efficient route to the 8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine intermediate is outlined below. This pathway leverages established synthetic transformations and provides a clear roadmap for its preparation.
Caption: Proposed synthetic workflow for the 8-methyl substituted core.
Regioselective Bromination at the 3-Position
With the 8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine core in hand, the next critical step is the selective introduction of a bromine atom at the 3-position. The electronic nature of the tetrahydro-1,6-naphthyridine ring system, with its electron-rich pyridine ring, makes it susceptible to electrophilic aromatic substitution.
Choice of Brominating Agent
Several brominating agents can be considered for this transformation. N-Bromosuccinimide (NBS) is a mild and selective reagent that is commonly used for the bromination of electron-rich aromatic and heteroaromatic compounds.[4] The use of NBS often proceeds under mild conditions and can offer good regioselectivity.
Other potential brominating agents include bromine (Br₂) in a suitable solvent, or more reactive sources of electrophilic bromine. The choice of reagent and reaction conditions will be crucial to control the selectivity and avoid over-bromination or side reactions.
Mechanistic Considerations
The bromination is expected to proceed via a standard electrophilic aromatic substitution mechanism. The position of bromination will be directed by the activating effect of the fused piperidine ring and the nitrogen atom in the pyridine ring. The 3-position is electronically activated and is the most likely site for electrophilic attack.
Caption: Simplified mechanism of electrophilic bromination.
Detailed Experimental Protocols
The following protocols are proposed based on established methodologies for the synthesis of related compounds. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.
Protocol 1: Synthesis of 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
This protocol is a hypothetical multi-step synthesis that would require optimization. A potential starting point could be a substituted 2-aminopyridine.
-
Step 1: Synthesis of a suitable pyridine precursor. (Details would be dependent on the specific starting material chosen).
-
Step 2: Introduction of a side chain amenable to cyclization. This could involve a Heck reaction or a nucleophilic addition.[1]
-
Step 3: Cyclization to form the dihydronaphthyridine intermediate. This could be achieved through an intramolecular cyclization, possibly mediated by an acid or a transition metal catalyst.
-
Step 4: Reduction of the dihydronaphthyridine. A selective reduction using a suitable reducing agent like sodium borohydride or catalytic hydrogenation would yield the desired 8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Protocol 2: Bromination of 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
This protocol is based on the bromination of similar electron-rich heterocyclic systems.[4]
-
Dissolve 8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or acetonitrile (CH₃CN).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise over a period of 15-30 minutes, while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours, or until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Characterization and Analytical Data
Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity. The following analytical techniques are recommended:
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons in the pyridine ring will show characteristic shifts and coupling patterns. The presence of the methyl group at the 8-position will be confirmed by a singlet or doublet in the aliphatic region. Protons of the tetrahydro-pyridine ring will appear as multiplets in the upfield region. |
| ¹³C NMR | The number of signals will correspond to the number of unique carbon atoms in the molecule. The carbon atom attached to the bromine will be observed at a characteristic downfield shift. |
| Mass Spectrometry (MS) | The molecular ion peak will correspond to the calculated molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be observed in the mass spectrum, providing a clear signature for the presence of a single bromine atom. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |
Conclusion
The synthesis of this compound analogues presents a challenging yet rewarding endeavor for medicinal chemists. The strategies and protocols outlined in this guide provide a solid foundation for the successful preparation of these valuable compounds. By understanding the underlying chemical principles and carefully selecting the appropriate synthetic routes and reaction conditions, researchers can efficiently access these important building blocks for the development of novel therapeutics. The versatility of the bromo-substituent allows for further elaboration, opening up a wide range of possibilities for the synthesis of diverse chemical libraries for drug discovery programs.
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Journal of Organic Chemistry. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]
-
Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. [Link]
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1211524-49-0|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Chemical Diversity in Medicinal Chemistry
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in modern drug discovery. Its unique three-dimensional structure and hydrogen bonding capabilities have made it a cornerstone for developing novel therapeutics, including potent inhibitors of HIV-1 integrase and agents targeting the central nervous system.[1][2] The functionalization of this core structure is paramount for modulating pharmacological activity, and the Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds to achieve this diversification.[3][4]
This guide provides a comprehensive technical overview and a detailed protocol for the Suzuki-Miyaura coupling of 3-bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. As a Senior Application Scientist, this document is structured to deliver not just a series of steps, but a foundational understanding of the reaction's principles, critical parameters, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Reaction Principle: The Palladium-Catalyzed Engine of C-C Bond Formation
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[4] The catalytic cycle is a well-orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) center, displacing the halide. The base activates the organoboron species, facilitating this transfer.[6]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the final biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters and Optimization
The success of coupling with heteroaromatic halides like our substrate hinges on the careful selection of reaction components. The pyridine-like nitrogen in the naphthyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Therefore, the choice of ligand is critical to shield the metal center and promote the desired catalytic turnover.
| Parameter | Recommendation & Rationale | Common Examples |
| Palladium Source | Pre-catalysts that readily form the active Pd(0) species are preferred. Pd(II) sources like Pd(OAc)₂ are often used in combination with phosphine ligands which also act as reducing agents. | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand, PdCl₂(dppf), PEPPSI-IPr |
| Ligand | Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are highly effective. They accelerate oxidative addition and reductive elimination and prevent catalyst deactivation. | PPh₃, SPhos, XPhos, RuPhos, JohnPhos |
| Base | The base activates the boronic acid for transmetalation. Inorganic bases are most common. Phosphates are often effective for challenging substrates, while carbonates offer a milder option. The choice can significantly impact yield. | K₃PO₄, Cs₂CO₃, K₂CO₃, NaHCO₃ |
| Solvent | Aprotic polar solvents, often with a small amount of water, are standard. The water can aid in the dissolution of the base and facilitate the transmetalation step. Rigorously anhydrous conditions are sometimes required to prevent protodeboronation of the boronic acid. | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF |
| Boron Reagent | Boronic acids are common, but boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts can offer enhanced stability against protodeboronation, a common side reaction. | Arylboronic acids, Arylboronic acid pinacol esters |
Detailed Step-by-Step Protocol
This protocol describes a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Note on Starting Material: The title compound is not commercially available. It must be synthesized from the commercially available 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride.[2][7] A standard N-alkylation procedure (e.g., reductive amination with formaldehyde or alkylation with methyl iodide in the presence of a base like K₂CO₃ in DMF) would be required as a preliminary step. For the purpose of this protocol, we assume the N-methylated starting material is in hand.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Experimental Procedure:
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane followed by degassed water (a common solvent ratio is 5:1 to 10:1 dioxane:water) via syringe.
-
Heating: Place the flask in a preheated oil bath and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the desired coupled product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality boronic acid. | 1. Use a pre-catalyst or screen other ligand/palladium source combinations (e.g., Pd(PPh₃)₄ or a PEPPSI catalyst). 2. Ensure rigorous degassing of solvents and proper inert atmosphere technique. 3. Use a fresh bottle of boronic acid or switch to a more stable pinacol ester. |
| Dehalogenation of Starting Material | Formation of a palladium-hydride species, which can be promoted by certain bases or impurities. | 1. Switch to a different base (e.g., from K₃PO₄ to Cs₂CO₃ or K₂CO₃). 2. Ensure solvents are pure and anhydrous (if running a water-free reaction). 3. Use a bulkier ligand which can disfavor the pathway leading to the Pd-H species. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) source without sufficient reducing phosphine ligand. | 1. Improve degassing procedures. 2. Ensure an appropriate ratio of phosphine ligand to Pd(II) source or switch to a Pd(0) pre-catalyst like Pd(PPh₃)₄. |
| Difficulty in Purification | Residual palladium catalyst or ligands co-eluting with the product. | 1. Pass the crude product through a short plug of Celite or silica before chromatography. 2. Consider using a palladium scavenger resin after the reaction. |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Retrieved from [Link]
-
PubMed. (n.d.). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Retrieved from [Link]
-
ACS Publications. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Retrieved from [Link]
-
PubMed. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines as anti-human immunodeficiency virus (HIV) agents. Retrieved from [Link]
-
Sci-Hub. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Retrieved from [Link]
-
National Institutes of Health. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. Retrieved from [Link]
Sources
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. alchempharmtech.com [alchempharmtech.com]
Buchwald-Hartwig amination of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
An Application Note and Protocol for the Buchwald-Hartwig Amination of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic organic chemistry, particularly within the realm of drug development and medicinal chemistry. Aryl and heteroaryl amines are prevalent structural motifs in a vast array of pharmacologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds.[1][2][3] Its broad substrate scope, functional group tolerance, and often milder reaction conditions have rendered it an indispensable tool, frequently supplanting harsher, classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[4][5]
This application note provides a detailed protocol and expert insights for the Buchwald-Hartwig amination of a specific and complex heterocyclic substrate: this compound. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is of significant interest in medicinal chemistry, appearing in molecules designed to target a range of biological pathways.[6][7][8] The ability to functionalize this core structure at the 3-position via amination opens a direct path to novel chemical entities for drug discovery programs.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for the selection of specific reagents and conditions, empowering the user to adapt and troubleshoot the reaction for their specific amine coupling partner.
Understanding the Catalytic Cycle: The Engine of C-N Bond Formation
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. A general understanding of this mechanism is critical for rational troubleshooting and optimization.[2][9][10] The cycle is generally understood to proceed through three key stages:
-
Oxidative Addition: A low-valent Palladium(0) complex, stabilized by phosphine ligands, reacts with the aryl or heteroaryl halide (in this case, our bromonaphthyridine). This step involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) intermediate.[11]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species, which then displaces the halide from the palladium center.
-
Reductive Elimination: This is the final, bond-forming step. The C-N bond is formed as the desired arylamine product is expelled from the coordination sphere of the palladium, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a robust starting point for the coupling of various primary and secondary amines. It is critical to note that organometallic reactions are sensitive to air and moisture; therefore, proper inert atmosphere techniques are essential for success.[12]
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | >95% Purity | Custom Synthesis/Specialty Supplier |
| Amine Coupling Partner | >98% Purity | Sigma-Aldrich, etc. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem, Sigma-Aldrich |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand Grade | Strem, Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | >98% Purity | Acros, Sigma-Aldrich |
| Toluene | Anhydrous, >99.8% | AcroSeal, Sigma-Aldrich |
| Schlenk flask or reaction vial with stir bar | - | Standard lab supplier |
| Argon or Nitrogen gas supply | High Purity | - |
| Standard glassware for workup and purification | - | - |
Rationale for Reagent Selection
-
Palladium Precatalyst (Pd₂(dba)₃): This is a common, air-stable source of Pd(0) that is readily activated under the reaction conditions.[12]
-
Ligand (XPhos): The choice of ligand is paramount. Bulky, electron-rich biaryl monophosphine ligands like XPhos are highly effective for coupling heteroaryl halides.[13][14] They promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and prevent catalyst decomposition.[15]
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide is a standard and effective choice for a wide range of amines.[16]
-
Solvent (Toluene): Anhydrous toluene is a common and effective solvent for Buchwald-Hartwig reactions, as it is non-coordinating and has a suitable boiling point for thermal reactions.[17]
Step-by-Step Procedure
Caption: Experimental workflow for the Buchwald-Hartwig amination.
-
Preparation (Inert Atmosphere): To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inerting the System: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Through the septum, add the amine coupling partner (1.2 equiv) followed by anhydrous toluene (to achieve a substrate concentration of ~0.1 M).
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the mixture vigorously. The reaction mixture will typically change color.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding water. Dilute the mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 3-amino-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivative.
Troubleshooting and Expert Considerations
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.[3][18]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst (air/moisture contamination) - Insufficient reaction time/temperature - Sterically hindered amine | - Ensure rigorous inert atmosphere techniques. - Increase reaction temperature or time. - Screen alternative, more active ligands (e.g., RuPhos, BrettPhos) or a pre-formed catalyst.[13] |
| Side Product Formation (e.g., Hydrodehalogenation) | - Presence of water - Beta-hydride elimination from the amido complex | - Use rigorously dried reagents and solvent. - Consider a different ligand that favors reductive elimination over beta-hydride elimination.[2] |
| Dark, Tarry Mixture | - Catalyst decomposition at high temperatures - Substrate instability | - Lower the reaction temperature and extend the reaction time. - Screen alternative solvents like dioxane or THF.[17] |
| Difficulty with Purification | - Product is very polar - Close Rf to starting materials | - Use a different solvent system for chromatography. - Consider a salt formation/recrystallization step if the product is basic. |
Substrate-Specific Considerations: The pyridine nitrogen in the naphthyridine core can potentially coordinate to the palladium center, which may inhibit catalysis.[19] The use of a bulky, electron-rich ligand like XPhos helps to mitigate this by sterically disfavoring such coordination and promoting the desired catalytic cycle.
Conclusion
The Buchwald-Hartwig amination is a highly reliable and adaptable reaction for the synthesis of N-heteroaryl compounds. This application note provides a well-reasoned and detailed protocol for the amination of this compound, grounded in established mechanistic principles and best practices. By understanding the "why" behind each step, researchers are well-equipped to successfully apply this methodology to their specific amine of interest, accelerating the discovery of novel chemical entities for therapeutic applications.
References
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Nolan, S. P., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. (2024). Available from: [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. (2018). Available from: [Link]
-
Surry, D. S., & Buchwald, S. L. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Angewandte Chemie International Edition. (2019). Available from: [Link]
-
Crust, E. J., & Gurnani, P. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. (2013). Available from: [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. (2022). Available from: [Link]
-
ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. Available from: [Link]
-
ResearchGate. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (2020). Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Journal of the American Chemical Society. (2007). Available from: [Link]
-
Takeda Pharmaceutical Company Limited. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. (2020). Available from: [Link]
-
Cawley, M. J., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]
-
ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. (2022). Available from: [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available from: [Link]
-
Green, R. A., & Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. (2014). Available from: [Link]
-
Organometallics. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (2021). Available from: [Link]
-
ACS Publications. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). Available from: [Link]
-
Bielawska, M., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. (2021). Available from: [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available from: [Link]
-
Molecules. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Available from: [Link]
-
Molecules. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2024). Available from: [Link]
-
Molecules. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 14. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The quest for novel therapeutics is an intricate dance of molecular design, synthesis, and biological evaluation. Central to this endeavor is the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets, offering a fertile ground for the development of new drugs. The 5,6,7,8-tetrahydro-1,6-naphthyridine core is one such scaffold, prized for its three-dimensional structure and its ability to present substituents in well-defined vectors.[1] This guide focuses on a particularly valuable derivative: 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine . The strategic placement of a bromine atom on this saturated heterocyclic system transforms it into a versatile intermediate, amenable to a wide array of powerful cross-coupling reactions. This allows for the systematic and efficient exploration of chemical space around the core, a critical activity in modern medicinal chemistry programs aimed at discovering novel treatments for a range of human diseases, including neurological disorders, cancer, and autoimmune conditions.[2][3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, step-by-step protocols for the synthesis and subsequent functionalization of this key intermediate but also delves into the causality behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.
Part 1: Synthesis of the Core Intermediate
A robust and scalable synthesis of the title compound is paramount for its effective use in drug discovery campaigns. While multiple routes to tetrahydronaphthyridines exist, a common and effective strategy involves a Pictet-Spengler type cyclization followed by functional group manipulation.[4][5] Below is a representative, multi-step synthesis to obtain this compound.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the preparation of the title compound.
Protocol 1.1: Synthesis of 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[5] In this step, a β-arylethylamine is condensed with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.
| Reagent/Solvent | Molar Equiv. | Purity | Notes |
| 2-(Pyridin-3-yl)ethanamine | 1.0 | >98% | Starting material. |
| Acetaldehyde | 1.2 | >99% | Can be used as a solution in a suitable solvent. |
| Trifluoroacetic Acid (TFA) | 2.0 | >99% | Catalyst. |
| Dichloromethane (DCM) | - | Anhydrous | Solvent. |
Step-by-Step Procedure:
-
To a solution of 2-(pyridin-3-yl)ethanamine (1.0 eq) in anhydrous dichloromethane, add acetaldehyde (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes at 0 °C.
-
Slowly add trifluoroacetic acid (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Protocol 1.2: Bromination of 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Electrophilic aromatic substitution is employed to install the bromine atom at the 3-position of the naphthyridine ring. The pyridine ring is activated towards electrophilic attack, and the 3-position is often favored. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for such transformations.
| Reagent/Solvent | Molar Equiv. | Purity | Notes |
| 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | 1.0 | >98% | Starting material. |
| N-Bromosuccinimide (NBS) | 1.1 | >98% | Brominating agent. |
| Dichloromethane (DCM) | - | Anhydrous | Solvent. |
Step-by-Step Procedure:
-
Dissolve 8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield This compound .
Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of this compound lies in its ability to serve as a handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by a palladium(0) catalyst, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[6]
Application Note 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[7] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
This protocol provides a general procedure for the coupling with a representative arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.
| Reagent/Solvent | Molar Equiv. | Purity | Notes |
| This compound | 1.0 | >98% | Limiting reagent. |
| Arylboronic Acid | 1.2-1.5 | >95% | Coupling partner. |
| Pd(PPh₃)₄ | 0.05 | >98% | Palladium(0) catalyst. |
| Potassium Carbonate (K₂CO₃) | 2.0 | >99% | Base. |
| 1,4-Dioxane/Water (4:1) | - | Anhydrous/Deionized | Solvent system. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 3-aryl-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Application Note 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction has become an indispensable tool in medicinal chemistry for the synthesis of a wide array of aryl and heteroaryl amines.
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 3-Aryl-8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridines
Introduction: The Significance of the Tetrahydro-1,6-Naphthyridine Scaffold
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent inhibition of HIV-1 integrase and inverse agonism of the retinoid-related orphan receptor γt (RORγt), highlighting their therapeutic potential in antiviral and autoimmune disease treatments respectively.[1][2] The targeted synthesis of specifically substituted analogues, such as 3-aryl-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridines, is therefore of significant interest to researchers aiming to modulate the potency, selectivity, and pharmacokinetic properties of new chemical entities.
This document provides a comprehensive guide for the synthesis of 3-aryl-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridines, intended for researchers, scientists, and professionals in drug development. We will detail a robust and adaptable multi-step synthetic route, elucidating the rationale behind key experimental choices and providing detailed, actionable protocols.
Strategic Overview of the Synthetic Approach
The synthesis of the target 3-aryl-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is most effectively approached through a convergent strategy. This involves the initial construction of the core heterocyclic system, followed by sequential functionalization to introduce the desired aryl and methyl substituents. This modular approach allows for the late-stage diversification of the aryl group, facilitating the rapid generation of an analogue library for structure-activity relationship (SAR) studies.
The proposed synthetic pathway is outlined below and consists of three main stages:
-
Core Scaffold Synthesis via Pictet-Spengler Reaction: Construction of a 3-halo-substituted 5,6,7,8-tetrahydro-1,6-naphthyridine core. The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[3][4]
-
Aryl Group Installation via Suzuki-Miyaura Cross-Coupling: Introduction of the desired aryl moiety at the 3-position through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its broad substrate scope and functional group tolerance.[5][6]
-
N-Methylation of the Tetrahydropyridine Ring: Final installation of the methyl group at the 8-position via N-alkylation.
Figure 1: Overall synthetic strategy for 3-aryl-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Part 1: Synthesis of the 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Intermediate
The initial phase of the synthesis focuses on the construction of the core heterocyclic system, incorporating a bromine atom at the 3-position to serve as a handle for the subsequent Suzuki-Miyaura coupling. A Pictet-Spengler reaction is the method of choice for this transformation, offering a reliable route to the desired tetrahydro-1,6-naphthyridine scaffold.[1][2]
Causality Behind Experimental Choices:
-
Starting Materials: The synthesis commences with a 2-(5-bromopyridin-3-yl)ethan-1-amine. The bromo-substituted pyridine ring is crucial as it directs the cyclization and provides the necessary halogen for the subsequent cross-coupling reaction. The ethylamine side chain is the nucleophilic component that participates in the ring closure.
-
Carbonyl Component: Glyoxylic acid is used as the carbonyl partner in the Pictet-Spengler reaction. It provides the two carbon atoms required to complete the six-membered tetrahydropyridine ring.
-
Acid Catalysis: The reaction is catalyzed by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The acid protonates the carbonyl group, activating it towards nucleophilic attack by the amine, and facilitates the formation of the key iminium ion intermediate, which is sufficiently electrophilic to undergo intramolecular cyclization.[3]
Figure 2: Simplified mechanism of the Pictet-Spengler reaction.
Protocol 1: Synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylic acid
-
Reaction Setup: To a solution of 2-(5-bromopyridin-3-yl)ethan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add glyoxylic acid monohydrate (1.1 eq).
-
Acid Addition: Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA, 2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-7-carboxylic acid.
Note: The resulting carboxylic acid can be decarboxylated in a subsequent step if the unsubstituted tetrahydro-1,6-naphthyridine is desired before N-methylation.
Part 2: Suzuki-Miyaura Cross-Coupling for 3-Aryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5][6] In this stage, the 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine intermediate is coupled with a variety of arylboronic acids to install the desired aryl substituent.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst, typically Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand (e.g., XPhos, SPhos), is employed. The choice of ligand is critical, as bulky, electron-rich phosphines can prevent catalyst poisoning by the nitrogen atoms of the naphthyridine ring and facilitate the reductive elimination step.[7]
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium center.[6]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is commonly used to ensure the solubility of both the organic and inorganic reaction components.
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.10 eq).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine.
| Arylboronic Acid Substituent | Expected Yield (%) |
| Phenyl | 75-85 |
| 4-Methoxyphenyl | 80-90 |
| 4-Fluorophenyl | 70-80 |
| 3-Chlorophenyl | 65-75 |
| 2-Thienyl | 60-70 |
| Table 1: Representative yields for the Suzuki-Miyaura coupling with various arylboronic acids. Yields are indicative and may vary based on specific reaction conditions and substrate purity. |
Part 3: N-Methylation to Afford the Final Product
The final step in the synthesis is the introduction of the methyl group at the 8-position of the tetrahydro-1,6-naphthyridine ring system. This is achieved through a standard nucleophilic substitution reaction.
Causality Behind Experimental Choices:
-
Methylating Agent: Methyl iodide (CH₃I) is a commonly used and highly effective methylating agent. Alternatively, dimethyl sulfate ((CH₃)₂SO₄) can be employed.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is used to deprotonate the secondary amine at the 8-position, generating the corresponding nucleophilic anion which then reacts with the methylating agent.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is suitable for this reaction, as it effectively solvates the ions involved without interfering with the reaction.
Protocol 3: N-Methylation of 3-Aryl-5,6,7,8-tetrahydro-1,6-naphthyridine
-
Reaction Setup: Dissolve the 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq) in a suitable polar aprotic solvent such as DMF.
-
Base Addition: Add a base, for example, potassium carbonate (1.5-2.0 eq).
-
Methylating Agent Addition: Add the methylating agent, such as methyl iodide (1.1-1.2 eq), dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final 3-aryl-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Conclusion
The synthetic route detailed in these application notes provides a reliable and versatile methodology for the preparation of 3-aryl-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridines. By employing a robust Pictet-Spengler reaction for the core synthesis, followed by a flexible Suzuki-Miyaura cross-coupling for aryl group diversification, and concluding with a straightforward N-methylation, researchers can efficiently access a wide array of analogues for further investigation in drug discovery and development programs. The protocols provided are intended as a guide and may require optimization based on the specific substrates and equipment used.
References
-
Thompson, A. M., Showalter, H. D. H., & Denny, W. A. (2000). Synthesis of 7-substituted 3-aryl-1,6-naphthyridin-2-amines and 7-substituted 3-aryl-1,6-naphthyridin-2(1H)-ones via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines. Journal of the Chemical Society, Perkin Transactions 1, (10), 1525-1533. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. [Link]
-
Efficient synthesis of 1,9-substituted benzo[h][8][9]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. European Journal of Medicinal Chemistry. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
-
A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. [Link]
-
Bischler–Napieralski reaction. Wikipedia. [Link]
-
Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. PubMed. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. [Link]
-
Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinolines and tetrahydro-β-carbolines. Arkivoc. [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. Ascendex Scientific, LLC. [Link]
-
Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 7-substituted 3-aryl-1,6-naphthyridin-2-amines and 7-substituted 3-aryl-1,6-naphthyridin-2(1H [ ] )-ones via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Introduction
3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules, making its efficient and scalable synthesis a critical endeavor for pharmaceutical research and manufacturing. This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a robust and optimized protocol. The presented methodology is designed to be scalable, cost-effective, and amenable to industrial production, addressing the common challenges encountered in moving from laboratory-scale synthesis to pilot plant and beyond.
The synthetic strategy outlined herein is a multi-step process designed for efficiency and control. It commences with the regioselective bromination of a readily available pyridine precursor, followed by the construction of the bicyclic tetrahydronaphthyridine core via a Pictet-Spengler-type reaction. Subsequent catalytic transfer hydrogenation affords the saturated heterocyclic system, and the synthesis culminates in a selective N-methylation to yield the final product. Each step has been carefully selected and optimized to avoid hazardous reagents where possible, minimize chromatographic purifications, and ensure high yields and purity of the final compound.
Overall Synthetic Strategy
The large-scale synthesis of this compound is proposed to proceed through a four-step sequence. This strategy prioritizes the use of commercially available starting materials and scalable, well-understood chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Detailed Protocols and Experimental Procedures
Step 1: Synthesis of N-(5-bromopyridin-2-yl)acetamide (Intermediate 1)
Rationale: The initial step involves the protection of the amino group of 2-amino-5-bromopyridine as an acetamide. This is a crucial manipulation to modulate the reactivity of the starting material and to facilitate the subsequent Pictet-Spengler reaction. Acetic anhydride is a cost-effective and efficient reagent for this purpose on a large scale.
Materials and Equipment:
-
2-Amino-5-bromopyridine
-
Acetic anhydride
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Large-scale reaction vessel with mechanical stirring, heating/cooling capabilities, and a reflux condenser
-
Filtration apparatus (e.g., Nutsche filter-dryer)
Protocol:
-
Reaction Setup: Charge the reaction vessel with 2-amino-5-bromopyridine (1.0 eq) and toluene (5 vol). Begin agitation.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the suspension at ambient temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 20-25 °C. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Isolation: The product will precipitate from the mixture. Isolate the solid by filtration.
-
Washing and Drying: Wash the filter cake with water followed by a minimal amount of cold toluene. Dry the product under vacuum at 50-60 °C to a constant weight.
In-Process Controls:
-
Reaction Completion: HPLC analysis to confirm the consumption of 2-amino-5-bromopyridine (<1% remaining).
-
Purity of Intermediate 1: HPLC analysis of the isolated solid to ensure >98% purity before proceeding to the next step.
Step 2: Synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (Intermediate 2)
Rationale: This step involves the construction of the tetrahydronaphthyridine core. A Pictet-Spengler reaction of N-(5-bromopyridin-2-yl)acetamide with a suitable C2-synthon, followed by in-situ reduction of the resulting dihydronaphthyridine intermediate and subsequent deprotection, is an efficient approach. Catalytic transfer hydrogenation is a scalable and safe method for the reduction.[1]
Materials and Equipment:
-
N-(5-bromopyridin-2-yl)acetamide (Intermediate 1)
-
Paraldehyde (as a source of acetaldehyde)
-
Methanesulfonic acid
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (50% aqueous solution)
-
Ethyl acetate
-
Large-scale reaction vessel with mechanical stirring, heating/cooling capabilities, and a reflux condenser
-
Hydrogenation reactor (if using H2 gas instead of transfer hydrogenation)
-
Filtration apparatus
Protocol:
-
Pictet-Spengler Reaction:
-
Charge the reaction vessel with N-(5-bromopyridin-2-yl)acetamide (1.0 eq) and methanesulfonic acid (5 vol).
-
Heat the mixture to 60-70 °C to achieve a homogeneous solution.
-
Slowly add paraldehyde (1.5 eq) over 1-2 hours, maintaining the temperature.
-
Stir the reaction mixture at 60-70 °C for 4-6 hours. Monitor by HPLC for the formation of the dihydronaphthyridine intermediate.
-
-
Catalytic Transfer Hydrogenation:
-
Cool the reaction mixture to 40-50 °C.
-
Carefully add methanol (10 vol) to dilute the mixture.
-
In a separate vessel, prepare a slurry of 10% Pd/C (0.02 eq) in methanol.
-
Carefully add the catalyst slurry to the reaction mixture.
-
Add ammonium formate (3.0 eq) portion-wise, controlling the exotherm.
-
Heat the mixture to reflux (approximately 65 °C) for 6-8 hours. Monitor by HPLC for the consumption of the dihydronaphthyridine intermediate.
-
-
Deprotection and Work-up:
-
Cool the reaction mixture to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Add concentrated hydrochloric acid (5 vol) and heat to reflux for 4-6 hours to effect deprotection.
-
Cool the mixture and basify with a 50% aqueous solution of sodium hydroxide to pH > 12, maintaining the temperature below 30 °C.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Intermediate 2.
-
In-Process Controls:
-
Formation of Dihydronaphthyridine: HPLC monitoring to confirm the consumption of Intermediate 1.
-
Completion of Hydrogenation: HPLC analysis to ensure the disappearance of the dihydronaphthyridine intermediate.
-
Completion of Deprotection: HPLC analysis to confirm the removal of the acetyl group.
Step 3: Synthesis of this compound (Final Product)
Rationale: The final step is the N-methylation of the secondary amine of the tetrahydronaphthyridine core. A reductive amination using formaldehyde and a suitable reducing agent is a highly efficient and scalable method. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.
Materials and Equipment:
-
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (Intermediate 2)
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Reaction vessel with mechanical stirring and cooling capabilities
Protocol:
-
Reaction Setup: Charge the reaction vessel with Intermediate 2 (1.0 eq) and dichloromethane (10 vol). Cool the mixture to 0-5 °C.
-
Reagent Addition: Add formaldehyde solution (1.2 eq) followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq) over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 vol).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to yield the crude product. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product with high purity.
In-Process Controls:
-
Reaction Completion: HPLC analysis to confirm the consumption of Intermediate 2 (<1% remaining).
-
Final Product Purity: HPLC and NMR analysis to confirm the identity and purity of the final product (≥99%).
Process Safety Considerations
-
Brominating Agents: The synthesis of the starting material, 2-amino-5-bromopyridine, may involve the use of bromine or N-bromosuccinimide. Both are hazardous and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[2] Large-scale brominations can be highly exothermic and require careful temperature control.[3]
-
Flammable Solvents: Toluene, methanol, ethyl acetate, and dichloromethane are flammable solvents. All operations should be conducted in a well-ventilated area, away from ignition sources, and using intrinsically safe equipment.
-
Hydrogenation: Catalytic hydrogenation with hydrogen gas requires specialized high-pressure reactors and stringent safety protocols. The use of catalytic transfer hydrogenation with ammonium formate mitigates this risk.
-
Corrosive Reagents: Methanesulfonic acid and concentrated hydrochloric acid are highly corrosive. Appropriate PPE and handling procedures are essential.
-
Exothermic Reactions: The quenching of acetic anhydride and the basification with sodium hydroxide are exothermic and require slow addition and efficient cooling.
Data Summary
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Theoretical Yield (kg) per 100 kg of Starting Material | Typical Purity (%) |
| 1 | N-(5-bromopyridin-2-yl)acetamide | 215.05 | 123.6 | >98 |
| 2 | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | 213.08 | 115.4 | >95 (crude) |
| 3 | This compound | 227.11 | 122.8 | >99 (after crystallization) |
Visualization of Key Processes
Pictet-Spengler Reaction Mechanism
Caption: Key mechanistic steps of the Pictet-Spengler reaction.
Large-Scale Purification Workflow
Caption: General workflow for the large-scale purification of the final product by crystallization.[4][5]
References
-
Pharmaceutical Technology. Pharmaceutical Filtration Equipment and Purification Solutions. [Link]
-
Cao, Q., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Communications Chemistry, 6(1), 215. [Link]
-
Royal Society of Chemistry. Handling liquid bromine and preparing bromine water | Demonstration. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. Bromination. [Link]
-
Scientific Update. A Dangerous Bromance. [Link]
-
Adsool, V. A., et al. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 13(10), 1599. [Link]
-
Shimizu, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 9757-9768. [Link]
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. biosynce.com [biosynce.com]
- 5. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. This guide is designed to provide in-depth troubleshooting advice and optimization strategies to help you navigate the complexities of this specific transformation. As your Senior Application Scientist, I will walk you through common challenges and their solutions, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Product Formation
Question: I am not seeing any formation of my desired product, and I am mostly recovering my starting materials. What are the likely causes and how can I troubleshoot this?
Answer: This is a common and frustrating issue. The lack of product formation in a Suzuki coupling reaction, especially with a heteroaromatic substrate like this compound, can stem from several factors. Let's break them down systematically.
Potential Cause A: Inactive Catalyst
The heart of the Suzuki coupling is the palladium catalyst. If it's not in its active Pd(0) state, the catalytic cycle cannot initiate.[1]
-
Troubleshooting Steps:
-
Catalyst Choice: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it needs to be reduced in situ to Pd(0). This reduction can sometimes be inefficient.[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Ligand's Role: The ligand is not just a spectator; it stabilizes the palladium center and facilitates the catalytic cycle.[2][3] For electron-rich heteroaromatic halides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective than traditional ligands like PPh₃.[3][4] These ligands promote the crucial oxidative addition step.[2]
-
Inert Atmosphere: The Pd(0) species is sensitive to oxygen.[5] Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen). Inadequate degassing can lead to oxidation of the catalyst and phosphine ligands, rendering them inactive.[1]
-
Potential Cause B: Catalyst Poisoning
Nitrogen-containing heterocycles can act as ligands themselves, coordinating to the palladium center and inhibiting its catalytic activity.[1][6] This is a significant challenge with pyridine-like substrates.
-
Troubleshooting Steps:
-
Ligand Selection: Using bulky ligands can sterically hinder the coordination of the naphthyridine nitrogen to the palladium center.[7]
-
Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst poisoning.
-
Additive Strategy: In some challenging cases with nitrogen heterocycles, the addition of a Lewis acid like B(OMe)₃ has been shown to bind to the Lewis basic nitrogen, preventing it from poisoning the palladium catalyst.[1]
-
Potential Cause C: Ineffective Transmetalation
The transfer of the organic group from the boronic acid to the palladium complex (transmetalation) is a critical step that requires activation by a base.[8][9]
-
Troubleshooting Steps:
-
Base Selection: The choice of base is crucial.[10] For Suzuki couplings, a common starting point is an aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃. If that fails, a stronger, non-aqueous base like K₃PO₄ might be necessary, especially if your substrate is sensitive to water.[4][10] The base's role is to form a more nucleophilic "ate" complex with the boronic acid, facilitating the transmetalation.[9]
-
Solvent System: The solvent must be able to dissolve both the organic and inorganic components of the reaction.[2] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is often used to facilitate the dissolution of the base and the boronate species.[1] Ensure your solvent is of high quality and appropriately degassed.
-
Issue 2: Formation of Side Products
Question: My reaction is messy, with significant side products like homocoupled boronic acid (biaryl) and dehalogenated starting material. How can I suppress these unwanted reactions?
Answer: The formation of side products indicates that alternative reaction pathways are competing with your desired cross-coupling. Here’s how to address the most common culprits:
Potential Cause A: Homocoupling of the Boronic Acid
This side reaction, forming a dimer of the boronic acid coupling partner, is often promoted by the presence of oxygen.[1]
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical factor. Degas your solvent and the reaction mixture thoroughly. The "freeze-pump-thaw" method is highly effective, or you can bubble an inert gas through the solvent for an extended period.[11]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce the amount of homocoupling compared to in situ reduction of a Pd(II) source.[12]
-
Potential Cause B: Dehalogenation of the Aryl Halide
The replacement of the bromine atom on your naphthyridine with a hydrogen atom is a common side reaction.
-
Troubleshooting Steps:
-
Solvent and Base Choice: This side reaction can be influenced by the solvent and base. Protic solvents or certain bases can be sources of hydride. Experiment with different solvent systems (e.g., switching from an alcohol-containing solvent to an ethereal or aromatic one) and bases.[12]
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes favor decomposition pathways. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.
-
Potential Cause C: Protodeboronation of the Boronic Acid
The C-B bond of the boronic acid can be cleaved by acidic protons, especially in the presence of water and at elevated temperatures.[13]
-
Troubleshooting Steps:
-
Use Boronic Esters or Trifluoroborates: If protodeboronation is a persistent issue, consider using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[2][14]
-
Anhydrous Conditions: Switching to anhydrous conditions with a non-aqueous base like K₃PO₄ can mitigate this side reaction.[4]
-
Fresh Reagents: Ensure your boronic acid is of high purity and has been stored correctly, as decomposition can occur over time.
-
Optimization Strategies: A Systematic Approach
For a successful Suzuki coupling with this compound, a systematic approach to optimizing reaction conditions is key. Below is a summary of key parameters and recommended starting points.
| Parameter | Recommendations and Considerations |
| Palladium Catalyst | Starting Point: Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) with an appropriate ligand. Advanced: Consider pre-formed catalysts with bulky, electron-rich ligands like XPhos Pd G2 or SPhos Pd G2. |
| Ligand | Starting Point: PPh₃ (2-4 equivalents relative to Pd). For Optimization: Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos (1-2 equivalents relative to Pd). N-heterocyclic carbene (NHC) ligands like IPr are also excellent candidates.[2][3] |
| Base | Starting Point: K₂CO₃ (2-3 equivalents) in an aqueous solution. Alternatives: Cs₂CO₃ (often more effective but also more expensive), K₃PO₄ (a stronger base, can be used under anhydrous conditions).[4][10] |
| Solvent | Starting Point: A 4:1 to 10:1 mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, THF, and DMF.[1][2] For Optimization: Screen different solvent systems to find the best balance of solubility for all components. |
| Temperature | Starting Point: 80-100 °C. Optimization: The optimal temperature will depend on the reactivity of your specific coupling partners. Monitor the reaction progress to avoid decomposition at higher temperatures. |
Visualizing the Process
Understanding the underlying mechanisms can significantly aid in troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[3][8][15]
Troubleshooting Workflow
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. byjus.com [byjus.com]
common byproducts in 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding common side reactions and byproduct formation. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing significant amounts of the debrominated byproduct, 8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, in my cross-coupling reaction. What is causing this and how can I prevent it?
Answer:
The formation of the debrominated (or hydrodehalogenated) byproduct is a common issue in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This side reaction can arise from several mechanistic pathways, and understanding the root cause is key to its mitigation.
Causality:
-
In Suzuki-Miyaura Couplings: Protodehalogenation can occur, particularly when using sterically hindered reagents, where a protonolysis event competes with the desired cross-coupling.[1] This pathway is often facilitated by the presence of water or other proton sources in the reaction mixture.
-
In Buchwald-Hartwig Aminations: If the amine coupling partner possesses β-hydrogens, β-hydride elimination from the palladium-amido intermediate can lead to the formation of an enamine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the bromo-naphthyridine to yield the debrominated byproduct.
-
General Catalyst Decomposition: Decomposition of the palladium catalyst can generate palladium-hydride species, which are well-known to participate in reductive dehalogenation.
Troubleshooting Guide:
| Corrective Action | Scientific Rationale |
| 1. Rigorously Dry Solvents and Reagents | Minimizing the presence of water and other protic sources can suppress the protodehalogenation pathway.[2] |
| 2. Use a Non-Protic Base | In Suzuki couplings, switching from a hydroxide or carbonate base to a non-protic base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can reduce the availability of protons. |
| 3. Choose an Appropriate Ligand | For Buchwald-Hartwig reactions, employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination over β-hydride elimination.[3] For Suzuki couplings, ligands that accelerate the transmetalation step can outcompete the dehalogenation pathway. |
| 4. Lower Reaction Temperature | If thermodynamically feasible, lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired cross-coupling. |
| 5. Use a Freshly Prepared or High-Quality Catalyst | Ensure the palladium catalyst is active and not a source of palladium-hydride species from decomposition. |
FAQ 2: My Suzuki-Miyaura reaction is producing a significant amount of a homocoupled biaryl byproduct derived from my boronic acid/ester. What is the cause and solution?
Answer:
The formation of a biaryl byproduct from the homocoupling of the boronic acid or ester is a well-documented side reaction in Suzuki-Miyaura couplings.[1][2]
Causality:
This side reaction is often initiated by the oxidation of the palladium(0) catalyst to palladium(II). The resulting Pd(II) species can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product. This process is often exacerbated by the presence of oxygen in the reaction system.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for boronic acid homocoupling.
Experimental Protocol: Degassing a Reaction Mixture
-
Assemble the reaction flask with the solid reagents (this compound, boronic acid/ester, palladium catalyst, ligand, and base) and a stir bar.
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Evacuate the flask under vacuum for 5-10 minutes while stirring gently.
-
Backfill the flask with an inert gas (Nitrogen or Argon).
-
Repeat this evacuate/backfill cycle 3-5 times to ensure the removal of atmospheric oxygen.
-
Finally, add the degassed solvent(s) via syringe and proceed with the reaction under a positive pressure of inert gas.
FAQ 3: I am observing an impurity with a mass corresponding to the dimer of this compound. How can I avoid this?
Answer:
The formation of a homocoupled dimer of your starting bromo-naphthyridine is another potential side reaction in cross-coupling chemistry.
Causality:
This byproduct can arise from a Glaser-Hay type coupling mechanism, especially if copper catalysts are present as impurities, or through a palladium-mediated pathway. In the palladium cycle, oxidative addition of two molecules of the bromo-naphthyridine to a palladium(0) center, followed by reductive elimination, can lead to the dimer. This is more likely to occur at higher catalyst loadings or if the transmetalation step of the desired cross-coupling is slow.
Troubleshooting Guide:
| Corrective Action | Scientific Rationale |
| 1. Lower Palladium Catalyst Loading | Reducing the concentration of the palladium catalyst can decrease the probability of the bimolecular homocoupling reaction. |
| 2. Ensure Purity of Reagents | Verify that no copper or other catalytic impurities are present in the reagents or solvents. |
| 3. Optimize Reaction Conditions to Favor Transmetalation | In a Suzuki coupling, ensure the base is effective and the boronic acid is sufficiently reactive. A faster transmetalation will outcompete the second oxidative addition required for homocoupling.[5] |
| 4. Use a 1:1 Stoichiometry of Coupling Partners | An excess of the bromo-naphthyridine can statistically favor the homocoupling side reaction. |
FAQ 4: My reaction mixture is turning dark, and I am isolating a byproduct that appears to be the fully aromatized naphthyridine ring. What is happening?
Answer:
The tetrahydropyridine ring of the 5,6,7,8-tetrahydro-1,6-naphthyridine core is susceptible to oxidation, leading to the formation of the corresponding aromatic 1,6-naphthyridine byproduct.
Causality:
This oxidation can be mediated by several factors:
-
Atmospheric Oxygen: Especially at elevated temperatures and in the presence of a palladium catalyst, which can facilitate aerobic oxidation.
-
Oxidizing Agents: Certain reagents or impurities in the reaction mixture may act as oxidants.
-
Aldehyde Oxidase (AO) Metabolism: In biological systems or in vitro metabolic studies, aldehyde oxidase can readily oxidize this type of scaffold.[6]
Troubleshooting Guide:
Preventative Measures for Chemical Synthesis:
-
Maintain an Inert Atmosphere: As with preventing homocoupling, rigorously excluding oxygen by working under a nitrogen or argon atmosphere is the most effective preventative measure.
-
Use Purified Solvents: Ensure solvents are free from peroxides, which can act as oxidants.[2]
-
Lower Reaction Temperature: If the desired reaction proceeds at a lower temperature, this can reduce the rate of oxidation.
-
Add an Antioxidant: In some cases, a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added to the reaction mixture, though its compatibility with the catalytic cycle should be verified.
Reaction Pathway Visualization:
Caption: Oxidation pathway of the tetrahydro-1,6-naphthyridine core.
References
-
Al-Zoubi, R. M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8383-8399. [Link]
-
Chemler, S. R., & Trauner, D. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Molander, G. A., & Coombs, J. R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(39), 16348–16351. [Link]
-
Levin, S., et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Chromatography A, 1413, 39-47. [Link]
-
Thomas, A. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(41), 16542–16558. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Scott, T. A., et al. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 82(21), 11842–11848. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Scott, P. J. H., et al. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters, 7(10), 915–920. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Welcome to the technical support center for improving the yield of coupling reactions with 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. The unique electronic and steric properties of this heteroaromatic substrate can present challenges in common palladium-catalyzed cross-coupling reactions. This resource provides in-depth, experience-driven advice to overcome these hurdles.
Understanding the Substrate: Key Challenges
The this compound scaffold contains a pyridine ring, which introduces specific challenges not always encountered with simple aryl halides. The primary issue stems from the Lewis basic nitrogen atoms in the naphthyridine core, which can coordinate to the palladium catalyst. This coordination can lead to catalyst deactivation or "poisoning," thereby inhibiting the catalytic cycle and resulting in low to no product formation.[1][2] Furthermore, the electronic nature of the pyridine ring can influence the reactivity of the C-Br bond.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common palladium-catalyzed cross-coupling reactions. Each subsection addresses frequently encountered problems and provides systematic troubleshooting strategies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, with substrates like this compound, several issues can arise.
Q1: I am observing very low or no conversion of my starting material. What are the likely causes and how can I fix this?
A1: Low to no conversion in a Suzuki coupling of this substrate is most often linked to catalyst inactivity or deactivation. Here’s a breakdown of potential causes and solutions:
-
Catalyst Poisoning: The nitrogen atoms on your naphthyridine ring are likely coordinating with the palladium center, effectively taking it out of the catalytic cycle.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, making it less susceptible to coordination by the nitrogen atoms of the substrate.[2] They also promote the crucial reductive elimination step.[3] Consider ligands such as XPhos, SPhos, or RuPhos.[2][4]
-
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it may not be efficiently reduced to the active Pd(0) species.
-
Solution: Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or use modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) that are designed for rapid and efficient generation of the active catalyst.[2]
-
-
Inappropriate Base: The base is critical for activating the boronic acid/ester for transmetalation.[5] An unsuitable base can halt the reaction.
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.[2]
Q2: My reaction is producing significant amounts of a side product that appears to be the debrominated starting material. What is happening and how can I prevent it?
A2: You are likely observing protodeboronation of your boronic acid/ester coupling partner and/or hydrodehalogenation of your starting material.
-
Protodeboronation: This is a common side reaction where the boronic acid is cleaved by water or other protic sources before it can transmetalate to the palladium catalyst.[1]
-
Solution 1: Use a more stable boronic acid derivative. Pinacol esters, MIDA boronates, or trifluoroborate salts are generally more robust and less prone to protodeboronation.[2][4]
-
Solution 2: Use anhydrous conditions. While many Suzuki reactions use aqueous bases, switching to an anhydrous solvent system with a base like K₃PO₄ can minimize this side reaction.[3]
-
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom. This can be promoted by certain bases and solvents.[7]
-
Solution: Re-evaluate your base and solvent system. Sometimes, a weaker base or a different solvent can disfavor this pathway.
-
| Issue | Potential Cause | Recommended Action |
| Low/No Conversion | Catalyst Poisoning | Use bulky, electron-rich ligands (XPhos, SPhos).[2] |
| Ineffective Catalyst | Use a Pd(0) source or a modern pre-catalyst.[2] | |
| Poor Base Choice | Switch to K₃PO₄ or Cs₂CO₃.[2][5][6] | |
| Solubility Issues | Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O).[4] | |
| Debromination | Protodeboronation | Use boronic pinacol esters or trifluoroborates; consider anhydrous conditions.[2][3][4] |
| Hydrodehalogenation | Optimize base and solvent to minimize this side reaction.[7] | |
| Homocoupling | Reaction Conditions | Lower temperature, adjust catalyst loading, ensure inert atmosphere. |
This is a robust starting point that can be further optimized.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the this compound, arylboronic acid pinacol ester, K₃PO₄, Pd₂(dba)₃, and XPhos under an inert atmosphere (Argon or Nitrogen).
-
Seal the flask, then evacuate and backfill with the inert gas three times.[4]
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. The challenges are similar to the Suzuki coupling, with catalyst inhibition being a primary concern.
Q1: My Buchwald-Hartwig amination is not proceeding to completion. What are the key parameters to optimize?
A1: The success of this reaction is highly dependent on the synergy between the palladium source, ligand, base, and solvent.
-
Ligand Choice is Critical: For a sterically hindered and potentially inhibitory substrate like this, the ligand is paramount. Bulky, electron-rich biarylphosphine ligands are essential to promote efficient oxidative addition and reductive elimination.[8]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Solvent System: Anhydrous, aprotic solvents are standard to prevent unwanted side reactions and ensure the solubility of the components.[8]
-
Solution: Toluene, 1,4-dioxane, or THF are excellent choices.[8]
-
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira reaction is the method of choice for coupling terminal alkynes. Pyridine-like substrates are generally good candidates for this reaction.
Q1: My Sonogashira coupling is giving low yields. What should I focus on?
A1: While electron-deficient heterocycles like pyridines often react well in Sonogashira couplings, optimization is still key.[10]
-
Catalyst System: The standard Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst.
-
Solution: A common system is Pd(PPh₃)₂Cl₂ with CuI.[10] Ensure both are fresh and of high quality.
-
-
Base: An amine base is typically used to deprotonate the alkyne and act as a solvent.
-
Solvent: While the amine base can sometimes serve as the solvent, an additional co-solvent is often beneficial.
-
Copper-Free Conditions: In some cases, the copper co-catalyst can lead to alkyne homocoupling (Glaser coupling).
-
Solution: Consider a copper-free Sonogashira protocol. These often require a different ligand and base combination but can provide cleaner reactions.[13]
-
Caption: Key steps in the Sonogashira catalytic cycle.
General Best Practices for All Coupling Reactions
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[4]
-
Degassing Solvents: Solvents should be thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.[14]
-
Reagent Quality: Use high-purity reagents and dry solvents. The quality of the catalyst, ligands, and base can significantly impact the reaction outcome.
-
Systematic Optimization: When troubleshooting, change only one parameter at a time (e.g., ligand, base, or solvent) to clearly identify the factor that improves the reaction yield.
Post-Reaction Workup: Removing Palladium Residues
Residual palladium in the final product can be a concern, especially in pharmaceutical applications.
Q: How can I effectively remove residual palladium from my product?
A: Several methods can be employed:
-
Filtration: If palladium black has precipitated, it can be removed by filtering the reaction mixture through a pad of Celite®.
-
Scavengers: There are numerous commercially available solid-supported scavengers with thiol or amine functionalities that can bind to palladium. Filtering the crude product solution through a cartridge of one of these scavengers is often very effective.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of N-acetylcysteine or thiourea can help to sequester the palladium into the aqueous phase.[15]
-
Activated Carbon: Treatment with activated carbon can also adsorb residual palladium, although it may also lead to some product loss.[15]
This technical guide provides a framework for addressing the common challenges associated with the cross-coupling of this compound. By understanding the underlying principles and systematically applying these troubleshooting strategies, researchers can significantly improve the yield and efficiency of their synthetic routes.
References
-
Driess, M., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Available at: [Link]
-
Semba, K., et al. (2022). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available at: [Link]
-
Semba, K., et al. (2022). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC - NIH. Available at: [Link]
- BenchChem (2025). Technical Support Center: Optimizing Suzuki Coupling of Naphthyridines. BenchChem.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications. Available at: [Link]
-
Sussex Drug Discovery Centre (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex. Available at: [Link]
- BenchChem (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
-
Semba, K., et al. (2022). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, ACS Publications. Available at: [Link]
-
Various Authors (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Various Authors (2024). How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. Available at: [Link]
-
Wang, C., et al. (2023). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. ACS Publications. Available at: [Link]
- BenchChem (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
-
Choy, P. Y., et al. (2023). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. Available at: [Link]
-
Various Authors (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
Various Authors (2021). Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. Available at: [Link]
-
Palkovits, R., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]
- BenchChem (2025). Application Note and Protocol: Suzuki Coupling of 5-Bromo-8-methoxy-1,7-naphthyridine. BenchChem.
-
Ghavami, A., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. Available at: [Link]
-
Kumar, A., et al. (2011). An expeditious and efficient synthesis of highly functionalized[1][16]-naphthyridines under catalyst-free conditions in aqueous medium. PubMed. Available at: [Link]
-
Various Authors (2014). The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
-
Wolfe, J. P., et al. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, ACS Publications. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Smith, R. C. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Various Authors (2023). Help needed with unreproducible Suzuki coupling. Reddit r/Chempros. Available at: [Link]
-
Schneider, N., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. NIH. Available at: [Link]
- BenchChem (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
-
Socha, D., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Available at: [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Various Authors (2025). Your trick to remove residual palladium. Reddit r/Chempros. Available at: [Link]
-
Wikipedia contributors. (2023). Cross-coupling reaction. Wikipedia. Available at: [Link]
- Li, J. J., & Gribble, G. W. (Eds.). (2000). Palladium in heterocyclic chemistry: a guide for the synthetic chemist. Elsevier.
-
Various Authors (2016). Palladium in Heterocyclic Chemistry A Guide for the Synthetic Chemist. ResearchGate. Available at: [Link]
- Mulcahy, S. (2015). Efficient palladium-catalyzed reactions toward complex nitrogen-containing heterocycles.
-
Taha, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. Available at: [Link]
-
De Vreese, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]
-
Watson, D. A., et al. (2022). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. PMC - NIH. Available at: [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Technical Support Center: 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Welcome to the technical support guide for 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS: 1211524-49-0). This document provides in-depth guidance on the stability, storage, and handling of this compound to ensure the integrity and reproducibility of your research. As a key building block in medicinal chemistry and drug discovery, understanding its properties is paramount for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: 2-8°C (refrigerated). Some suppliers also suggest storage under inert gas (nitrogen or argon) at 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Light: Protect from light. The naphthyridine core, as a nitrogen-containing heterocycle, may be susceptible to photodegradation.[2][3][4][5] Store in an amber vial or a container wrapped in aluminum foil.
-
Container: Use a tightly sealed, chemically resistant container to prevent moisture ingress.
Q2: How should I prepare and store stock solutions of this compound?
The stability of the compound in solution is dependent on the solvent, concentration, and storage conditions.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. For aqueous buffers, it is crucial to assess the compound's solubility and stability at the desired pH. Avoid highly acidic or basic conditions for prolonged storage, as these could potentially promote hydrolysis of the bromo-substituent, although this typically requires harsh conditions.[6]
-
Preparation: To prepare a stock solution, allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture. Use anhydrous grade solvents where possible. Sonication may be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. For daily use, a small aliquot can be kept at 4°C for a short period, but stability under these conditions should be verified.
Q3: What are the visible signs of degradation for this compound?
The pure compound is typically an off-white to light yellow solid.[7] Any significant color change (e.g., to brown or dark orange) may indicate degradation. In solution, the appearance of cloudiness or precipitation upon thawing could suggest decreased solubility or degradation. Analytically, degradation can be monitored by techniques such as HPLC, LC-MS, or NMR, where the appearance of new peaks or a decrease in the main peak's purity would be observed.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound, linking them to potential stability-related causes.
| Observed Problem | Potential Cause | Recommended Action & Explanation |
| Inconsistent results in biological assays | Compound degradation in stock solution or assay buffer. | 1. Prepare fresh stock solutions: Avoid using old stock solutions, especially if they have undergone multiple freeze-thaw cycles. 2. Verify solution stability: Before a large-scale experiment, incubate the compound in the final assay buffer for the duration of the experiment and analyze by LC-MS to check for degradation. 3. Use freshly diluted solutions: Prepare working solutions immediately before use. |
| Appearance of new peaks in HPLC/LC-MS analysis | Oxidation, hydrolysis, or photodegradation. | 1. Check storage conditions: Ensure the solid and stock solutions are stored as recommended (cold, dark, inert atmosphere). 2. Analyze for expected degradants: Look for masses corresponding to the N-oxide (+16 Da), the debrominated compound (-79/81 Da), or the hydrolyzed product (replacement of Br with OH, -16 Da). 3. Minimize light exposure: Perform all manipulations in a dimly lit area or with light-protective coverings. |
| Difficulty in dissolving the compound | Poor solubility or presence of insoluble degradation products. | 1. Confirm solubility: Test solubility in small volumes of different solvents. 2. Use gentle heating or sonication: This can aid in the dissolution of the pure compound. 3. Filter the solution: If insoluble matter persists, it may be a degradation product. Filter the solution through a 0.22 µm syringe filter before use, and re-quantify the concentration if possible. |
| Reduced yield in synthetic reactions (e.g., cross-coupling) | Deactivation of the compound. | 1. Assess purity before use: Run a quick purity check (e.g., NMR or LC-MS) on the starting material. 2. Consider oxidative degradation: The tetrahydropyridine ring is a potential site for oxidation, which could affect the electronic properties of the molecule.[8] Ensure all reactions are performed under an inert atmosphere. |
Potential Degradation Pathways
Understanding the potential routes of degradation is key to preventing them. The structure of this compound suggests three primary vulnerabilities: oxidation, photodegradation, and, to a lesser extent, hydrolysis.
Caption: Potential degradation pathways for the target compound.
-
Oxidation: The tertiary amine in the saturated ring and the pyridine nitrogen are susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of N-oxides or oxidation of the tetrahydropyridine ring to a more stable aromatic pyridinium species.[8][9]
-
Photodegradation: Aromatic nitrogen heterocycles are known to be light-sensitive.[2][3][4] The energy from UV or even strong ambient light can induce reactions, potentially leading to complex rearrangements or cleavage of the heterocyclic rings.
-
Hydrolysis: While the carbon-bromine bond on an aromatic ring is generally robust, it can be susceptible to nucleophilic substitution by water to form the corresponding hydroxy derivative under certain conditions (e.g., elevated temperature, non-neutral pH, or presence of metal catalysts).[6]
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a 10 mM DMSO Stock Solution
-
Equilibration: Remove the vial of solid this compound from the refrigerator and allow it to sit on the bench for at least 20-30 minutes to reach ambient temperature.
-
Weighing: In a fume hood, weigh the desired amount of the solid into a new, sterile, amber glass vial. Example: For 1 mL of a 10 mM solution (MW = 227.10 g/mol ), weigh out 2.27 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly. If necessary, use a brief (1-2 minute) sonication in a water bath to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed tubes. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Workflow for Assessing Solution Stability
This protocol provides a framework for researchers to validate the stability of the compound in their specific experimental conditions.
Caption: Decision workflow for stability testing.
References
-
Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 433(2), 583-590. Available at: [Link]
-
Drug Discovery and Development. (2012). Testing Drug Stability for Long-Term Storage. Retrieved from [Link]
-
Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Retrieved from [Link]
-
Ferreira, H., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326. Available at: [Link]
-
TC&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]
-
Amplelogic. (n.d.). What is Long Term Testing? Retrieved from [Link]
- Google Patents. (n.d.). Bromination of hydroxy aromatic compounds and conversion to dihydroxy...
-
PubMed. (1994). Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]
-
Blesic, M., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 333. Available at: [Link]
Sources
- 1. This compound | 1211524-49-0 [amp.chemicalbook.com]
- 2. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 3. aanda.org [aanda.org]
- 4. Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules | Astronomy & Astrophysics (A&A) [aanda.org]
- 5. researchgate.net [researchgate.net]
- 6. JP2006513249A - Bromination of hydroxy aromatic compounds and conversion to dihydroxy aromatic compounds. - Google Patents [patents.google.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
avoiding side reactions with 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Welcome to the technical support center for 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile heterocyclic building block. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by users. Each entry details the problem, its underlying cause, and provides actionable, field-proven protocols to mitigate the side reaction.
FAQ 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or fails entirely. What is the likely cause?
The Problem: You've set up a palladium-catalyzed cross-coupling reaction using this compound, but you observe low conversion, stalling, or no product formation.
The Cause (Mechanism): Catalyst Poisoning. The primary culprit is often catalyst poisoning or inhibition by the substrate itself. The this compound scaffold contains two Lewis-basic nitrogen atoms: the pyridine nitrogen (N1) and the tertiary amine nitrogen (N8). These nitrogen atoms can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity, effectively "poisoning" the catalyst and halting the desired cross-coupling cycle.[1]
The Solution (Protocol & Troubleshooting): The strategy is to select conditions that minimize the substrate's ability to coordinate with the palladium center while still promoting the desired catalytic cycle.
Step-by-Step Troubleshooting Protocol:
-
Ligand Selection is Critical: Switch to bulky, electron-rich phosphine ligands. These ligands form stable, active complexes with palladium and their steric bulk can physically hinder the coordination of the naphthyridine nitrogens.[2]
-
Use a Pre-catalyst: Instead of generating the Pd(0) catalyst in situ from Pd(II) sources like Pd(OAc)₂, use a well-defined Pd(0) pre-catalyst such as those from the Buchwald ligand family (e.g., SPhos, XPhos) or PEPPSI-type catalysts.[2][3] Pd(II) sources can sometimes lead to side reactions during the initial reduction step.[4][5]
-
Solvent & Base Choice: Use anhydrous conditions where possible. For Suzuki couplings, a common starting point is an ethereal solvent like dioxane with a base such as K₃PO₄.[2] For Buchwald-Hartwig aminations, NaOtBu or K₂CO₃ are frequently used.[6]
-
Degas Rigorously: Ensure your solvent and reaction mixture are thoroughly degassed to prevent oxygen from deactivating the catalyst.[2][4] A subsurface nitrogen sparge is highly effective.[7]
-
Consider Additives (Advanced): For particularly stubborn Suzuki couplings, the addition of agents like trimethyl borate has been shown to prevent catalyst poisoning by heteroatoms in similar systems.[8]
Table 1: Recommended Starting Conditions for Cross-Coupling
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale |
| Catalyst | SPhos-Pd-G3 or XPhos-Pd-G3 (1-5 mol%) | BrettPhos-Pd-G3 or RuPhos-Pd-G2 (1-5 mol%) | Pre-formed, air-stable catalysts ensure reliable generation of the active Pd(0) species.[2][5] |
| Ligand | SPhos, XPhos, or RuPhos | BrettPhos, RuPhos, or Josiphos-type | Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst inhibition.[2][9] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | NaOtBu or K₂CO₃ (1.5-2.5 equiv.) | Choice of base is crucial for activating the boronic acid (Suzuki) or amine (Buchwald).[6][10] |
| Solvent | Dioxane, Toluene, or 2-MeTHF (Anhydrous) | Toluene or Dioxane (Anhydrous) | Anhydrous, non-coordinating solvents are generally preferred. |
| Temperature | 80-110 °C | 80-110 °C | Sufficient thermal energy is needed to overcome activation barriers, but excessive heat can promote side reactions. |
Workflow for Troubleshooting Failed Cross-Coupling
Caption: Troubleshooting flowchart for cross-coupling reactions.
FAQ 2: I'm observing a byproduct corresponding to the loss of the N-methyl group. How do I prevent N-dealkylation?
The Problem: Your reaction yields a mixture of the desired product and a significant amount of the N-demethylated analog (3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine or its coupled product).
The Cause (Mechanism): Palladium-Mediated N-Dealkylation. This side reaction is a known pathway for tertiary amines in the presence of palladium catalysts.[11] The mechanism is believed to involve the coordination of the N8 tertiary amine to the palladium center, followed by insertion of palladium into an adjacent C-H bond of the methyl group. This leads to the formation of an iminium ion intermediate, which is then hydrolyzed during workup to the secondary amine and formaldehyde.[11] This process is often more pronounced at higher temperatures and with prolonged reaction times.
The Solution (Protocol & Troubleshooting): Minimizing N-dealkylation requires careful control of reaction conditions to disfavor the pathway leading to the iminium intermediate.
-
Lower the Reaction Temperature: This is the most effective first step. If the desired coupling can proceed at 80-90 °C, avoid going to 110 °C or higher.
-
Reduce Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. Unnecessarily long heating periods increase the likelihood of dealkylation.
-
Reagent Stoichiometry: Avoid using a large excess of the palladium catalyst or base, as this can sometimes accelerate the undesired side reaction.
-
Alternative Catalytic Systems: In some cases, nickel-catalyzed cross-coupling reactions can be an effective alternative and may not promote N-dealkylation to the same extent as palladium systems.[12]
Mechanism of N-Dealkylation
Caption: Simplified mechanism of Pd-catalyzed N-dealkylation.
FAQ 3: My Suzuki reaction is producing a dimer of my starting material (homocoupling). How can I suppress this?
The Problem: Alongside your desired product, you are isolating a significant quantity of 3,3'-Bi(8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine).
The Cause (Mechanism): Homocoupling. This side reaction is common in Suzuki couplings and can arise from two main pathways:
-
Oxygen-Mediated: The presence of oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid partner. However, in this case, the homocoupling of the bromo-naphthyridine is the issue, which points to a different mechanism.[4]
-
Uncatalyzed or Pd-Mediated: If the reaction conditions are too harsh (e.g., high temperature) or if the transmetalation step is slow, a side reaction involving two molecules of the bromo-naphthyridine can occur.
The Solution (Protocol & Troubleshooting): Suppressing homocoupling involves ensuring the desired cross-coupling pathway is kinetically favored over the dimerization pathway.
-
Rigorous Degassing: As with catalyst poisoning, removing all traces of oxygen is paramount. Use a freeze-pump-thaw cycle for the solvent or a prolonged subsurface sparge with an inert gas.[7]
-
Use a Pd(0) Source: Start with a Pd(0) pre-catalyst. If you must use a Pd(II) source like Pd(OAc)₂, it can be reduced to the active Pd(0) state by homocoupling two boronic acid molecules, which is a competing side reaction.[4] Using a direct Pd(0) source avoids this initiation pathway.
-
Control Stoichiometry: Use a slight excess of the boronic acid reagent (e.g., 1.1-1.2 equivalents). This helps ensure that once the oxidative addition has occurred, there is a boronate species ready for transmetalation, minimizing the chance of a second bromo-naphthyridine molecule interacting with the palladium intermediate.
-
Add a Mild Reducing Agent: In some industrial processes, the addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by keeping the palladium in the Pd(0) state.[7]
FAQ 4: I am concerned about the stability of the tetrahydro-naphthyridine ring. Can it oxidize during the reaction?
The Problem: You are worried that the reaction conditions might lead to the aromatization of the saturated ring, resulting in the formation of 3-Bromo-8-methyl-1,6-naphthyridinium species.
The Cause (Mechanism): Ring Oxidation. The 5,6,7,8-tetrahydro-1,6-naphthyridine core can be susceptible to oxidation to the fully aromatic 1,6-naphthyridine system, especially under harsh conditions.[13][14] This can be promoted by certain oxidants, high temperatures, or the use of specific palladium catalysts in the presence of air. For instance, catalytic reduction of 1,6-naphthyridine with palladium on charcoal can yield the tetrahydro-derivative, implying the reverse (oxidation) is also a relevant process.[15]
The Solution (Protocol & Troubleshooting): Maintaining the integrity of the saturated ring requires the exclusion of oxidants and avoiding unnecessarily harsh conditions.
-
Maintain an Inert Atmosphere: This is the most critical factor. All reactions should be conducted under a nitrogen or argon atmosphere to exclude oxygen, a potential oxidant.
-
Use Pure, Degassed Solvents: Solvents can contain dissolved oxygen or peroxide impurities which can act as oxidants.
-
Avoid Oxidizing Coupling Partners: If using coupling partners in a multi-step synthesis, ensure that no residual oxidants from previous steps are carried over.
-
Temperature Control: While high temperatures are often needed for coupling, excessive heat (>120 °C) for prolonged periods can increase the risk of thermal decomposition or oxidation.
By carefully controlling the atmosphere and temperature, the oxidation of the tetrahydro-naphthyridine ring is generally not a major side reaction during standard cross-coupling procedures.
References
- Vertex AI Search. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved from [Link]
-
MDPI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Organic Process Research & Development. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of tetrahydro-1,5-naphthyridines to 1,5-naphthyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed N‐Demethylation/N‐Acylation of Some Morphine and Tropane Alkaloids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). An overview of palladium-catalyzed N-alkylation reactions. Retrieved from [Link]
-
American Chemical Society. (2021). 1,6-Naphthyridine. Retrieved from [Link]
-
ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Chemical Society Reviews (RSC Publishing). (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Retrieved from [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Introduction: Welcome to the technical support guide for 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. This molecule is a valuable heterocyclic building block, frequently utilized as a key intermediate in the development of novel pharmaceuticals, particularly for neurological disorders.[1][2] Its unique tetrahydronaphthyridine core, combined with a reactive bromine handle, makes it ideal for structural elaboration via cross-coupling chemistries. However, the presence of two basic nitrogen atoms within the scaffold introduces specific challenges during purification that require careful consideration. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate these challenges and achieve high purity.
Section 1: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the purification of this compound.
Topic: Column Chromatography
Question 1: My compound is streaking severely on the silica gel column, leading to poor separation and broad fractions. What's causing this and how can I fix it?
Answer: This is the most common issue faced when purifying basic amine compounds like your tetrahydronaphthyridine on standard silica gel.
-
Root Cause: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can form strong, non-covalent interactions (acid-base interactions) with the basic nitrogen atoms in your molecule.[3] This causes a portion of your compound to "stick" to the stationary phase, eluting slowly and inconsistently, which results in severe peak tailing or streaking.
-
Solutions:
-
Mobile Phase Modification (Base Additive): The most effective and common solution is to neutralize the acidic silanols by adding a small amount of a competing base to your mobile phase (eluent).[3]
-
Protocol: Prepare your eluent (e.g., a mixture of Hexane/Ethyl Acetate or Dichloromethane/Methanol) and add 0.5-1% triethylamine (Et₃N) or 2-propanolamine. If using a more polar system like Dichloromethane/Methanol, a solution of 1-10% ammonium hydroxide in methanol can be effective for very polar compounds.[4] Equilibrate the column with this modified eluent for at least 5 column volumes before loading your sample. This ensures the entire silica bed is "deactivated."
-
-
Change of Stationary Phase: If base additives do not resolve the issue or are incompatible with your compound's stability, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica. Basic or neutral alumina will not have the acidic sites that cause streaking with amines.[5] You will need to re-screen for an appropriate solvent system using TLC with alumina plates.
-
Amine-Functionalized Silica: Specialty columns where the silica surface is bonded with aminopropyl groups are commercially available. These provide a basic environment that is highly effective for purifying basic compounds, often allowing for the use of simple hexane/ethyl acetate gradients.[3]
-
-
Question 2: My product and a key impurity (e.g., the de-brominated starting material) have a very similar Rf on TLC, making separation by flash chromatography nearly impossible. What are my options?
Answer: Co-elution of closely related impurities is a frequent challenge, especially with structurally similar compounds like a brominated compound and its non-brominated analogue.
-
Root Cause: The polarity difference between the bromo-substituted product and the de-brominated impurity can be minimal, resulting in nearly identical retention factors (Rf) in many standard solvent systems.[6]
-
Solutions:
-
Optimize the Mobile Phase:
-
Reduce Polarity & Use a Shallow Gradient: A lower polarity eluent will keep the Rf of both spots low (e.g., <0.2).[6] Running a very shallow gradient (e.g., increasing the polar solvent by only 1-2% increments) can amplify the small differences in polarity and achieve separation.[5]
-
Try Different Solvent Systems: Don't rely solely on Hexane/EtOAc. Explore solvent systems with different selectivities, such as Dichloromethane/Methanol, Toluene/Acetone, or Ether/Hexane.[6] Sometimes a change in solvent class can dramatically alter the separation.
-
-
Recrystallization: This is an excellent and scalable alternative to chromatography for separating compounds with different solubility profiles.
-
Protocol: Dissolve your crude material in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, ethyl acetate). Then, either add a cold "anti-solvent" in which your product is insoluble (e.g., hexanes, water) until the solution becomes cloudy (turbid), or simply allow the first solvent to cool down slowly.[5] The desired compound will hopefully crystallize out, leaving the more soluble impurity in the mother liquor.
-
-
Derivative Chemistry: If purification remains impossible and the impurity is a starting material, you can try to drive the reaction to full completion. Add fresh catalyst and reagents to consume the remaining starting material. Alternatively, if the impurity has a different functional group, you may be able to selectively react it to form a new compound with a very different polarity that is easily separated.
-
Topic: Compound Stability & Handling
Question 3: I'm concerned about the stability of my compound during workup and purification. Is this compound sensitive to acid or base?
Answer: Yes, stability is a valid concern for this class of compounds.
-
Acid Sensitivity: Tetrahydronaphthyridine derivatives can be sensitive to strong acidic conditions.[7][8] The N-glycosyl bond in similar structures has shown susceptibility to acid-catalyzed degradation.[8] During aqueous workups, avoid strong acids (e.g., 1M HCl) for washing if possible. Use milder options like saturated ammonium chloride (NH₄Cl) or simply water washes. If your compound is isolated as an HCl salt, it is likely stable in that form.[9]
-
Stability on Silica: As discussed in Q1, the interaction with acidic silica can sometimes lead to degradation, not just streaking.[4] If you observe new, lower Rf spots appearing after your compound has been sitting on a TLC plate for a while, it's a sign of decomposition. This is a strong indicator that you should use a base-deactivated system or switch to alumina.
-
General Handling: Like many brominated aromatic compounds, it is good practice to store the purified material under an inert atmosphere (nitrogen or argon) and protected from light to prevent long-term degradation.
Section 2: Purification Strategy Workflow
The following diagram outlines a decision-making workflow for purifying your crude product.
Caption: Decision workflow for purifying this compound.
Section 3: Recommended Purification Protocols & Data
Protocol 1: Base-Modified Silica Gel Flash Chromatography
-
TLC Analysis: First, determine a suitable solvent system using TLC. A good starting point is a Hexane/Ethyl Acetate mixture. Aim for an Rf value of ~0.2-0.3 for your product.
-
Prepare Eluent: Prepare your bulk mobile phase. To this solvent mixture, add 1% triethylamine (Et₃N) (e.g., 10 mL of Et₃N for every 990 mL of solvent).
-
Column Packing & Equilibration: Pack your silica gel column using the base-modified eluent. It is crucial to flush the packed column with at least 5 column volumes of this eluent to ensure the entire stationary phase is neutralized before you load your sample.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column (dry loading).[4]
-
Elution: Run the column, collecting fractions.[10] Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Note that triethylamine is volatile and should co-evaporate, but high vacuum may be required for complete removal.
Comparative Table of Stationary Phases
| Stationary Phase | Pros | Cons | Best For |
| Silica Gel | Inexpensive, widely available, good resolving power for many compounds. | Acidic surface causes severe tailing with basic amines; can cause degradation.[3][4] | Neutral or acidic compounds; amines ONLY if a base modifier is used. |
| Alumina (Neutral/Basic) | Non-acidic, prevents tailing of basic compounds.[5] | Can have lower resolving power than silica; activity can vary with water content. | Basic compounds where silica fails, even with base additives. |
| Amine-Functionalized Silica | Excellent peak shape for basic amines; highly reproducible.[3] | More expensive than standard silica. | High-value purifications requiring the best possible resolution of basic amines. |
| Reversed-Phase (C18) | Useful for polar, ionizable compounds; can use pH adjustment of mobile phase.[3] | Requires aqueous mobile phases (e.g., Water/Acetonitrile); may be less intuitive for chemists accustomed to normal phase. | Analytical separation (HPLC) or when normal phase methods are insufficient.[3][11] |
References
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
-
Jecs, E., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. NLM Dataset Catalog. Retrieved from [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). Journal of Organic Chemistry. Retrieved from [Link]
-
Suzuki purification problem. (2018, November 5). Reddit. Retrieved from [Link]
-
Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography. Retrieved from [Link]
-
Alcaide, B., Almendros, P., & Cabrero, G. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]
-
Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. (2009). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Column Chromatography. (n.d.). Magritek. Retrieved from [Link]
-
Column Chromatography. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Retrieved from [Link]
-
Ferraris, D., et al. (2014). Design, Synthesis, and Pharmacological Evaluation of Fluorinated Tetrahydrouridine Derivatives as Inhibitors of Cytidine Deaminase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Jecs, E., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. American Chemical Society. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biotage.com [biotage.com]
- 4. Purification [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and pharmacological evaluation of fluorinated tetrahydrouridine derivatives as inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crescentchemical.com [crescentchemical.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and reaction optimization for this specific heterocyclic scaffold. Here, we address common challenges and provide practical, field-proven insights in a question-and-answer format to ensure the success of your experiments.
Section 1: Understanding the Substrate: The Challenges of this compound
The unique structure of this compound presents specific challenges in palladium-catalyzed cross-coupling reactions. The presence of two nitrogen atoms in the naphthyridine core can lead to catalyst inhibition or deactivation. The pyridine-like nitrogen (N1) is a potential coordination site for the palladium catalyst, which can hinder the catalytic cycle. Furthermore, the electron-rich nature of the heterocyclic system can influence the oxidative addition step. Careful selection of the catalyst system is therefore paramount to achieve high yields and avoid unwanted side reactions.
Section 2: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, the choice of catalyst is critical when working with nitrogen-containing heterocycles.
Question 1: I am observing low to no product formation in my Suzuki coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product formation in Suzuki coupling with this substrate is a common issue and can often be attributed to several factors:
-
Catalyst Poisoning: The nitrogen atoms in your naphthyridine ring can coordinate with the palladium center, leading to catalyst deactivation.[1]
-
Inefficient Oxidative Addition: The C-Br bond at the 3-position may be less reactive than anticipated due to the electronic properties of the heterocyclic system.
-
Protodeboronation: Your boronic acid or ester coupling partner may be degrading under the reaction conditions before the desired cross-coupling can occur.[1]
-
Ineffective Base: The choice and solubility of the base are crucial for an efficient transmetalation step.[1]
To troubleshoot, consider the following systematic approach:
-
Ligand Selection: Employ bulky and electron-rich phosphine ligands. These ligands can promote the desired reductive elimination and disfavor catalyst-substrate coordination.[2][3] Ligands like SPhos, XPhos, or RuPhos are excellent starting points. N-heterocyclic carbene (NHC) ligands can also be highly effective.[4]
-
Palladium Precatalyst: Use a pre-formed Pd(0) source or a precatalyst that readily generates the active Pd(0) species. Palladium(II) sources like Pd(OAc)₂ may require an external reductant or may not be efficiently reduced in the presence of the heterocyclic substrate.
-
Base and Solvent Combination: A common successful combination is a strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ in a polar aprotic solvent such as dioxane, DMF, or toluene with added water. The presence of water can sometimes be beneficial for the transmetalation step.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions. Screen a range of temperatures, starting from 80 °C up to 110 °C.
Data Presentation: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Typical Temp. (°C) | Key Considerations |
| 1 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good for a wide range of boronic acids. |
| 2 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | Bulky ligand helps with sterically hindered substrates. |
| 3 | [Pd(allyl)Cl]₂ | RuPhos | K₂CO₃ | DMF | 90 | Often provides high turnover numbers. |
| 4 | PEPPSI™-IPr | None | K₂CO₃ | t-Amyl alcohol | 100 | Air and moisture stable NHC precatalyst.[4] |
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[5] The success of this reaction is highly dependent on the choice of ligand.[6]
Question 2: I am attempting a Buchwald-Hartwig amination and observing significant debromination of my starting material. How can I minimize this side reaction?
Answer:
Debromination, or hydrodehalogenation, is a frequent side reaction in palladium-catalyzed couplings and arises from a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[7] To minimize this:
-
Choice of Base: Use a non-coordinating, sterically hindered base. Sodium tert-butoxide (NaOtBu) is a common choice, but if debromination is severe, consider a weaker base like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate.
-
Ligand Selection: Employ ligands that promote rapid reductive elimination. The "Buchwald ligands" such as BrettPhos and Josiphos are specifically designed for this purpose and can significantly reduce the lifetime of intermediates that may lead to side reactions.[6] Bidentate phosphine ligands like BINAP or DPPF can also be effective.[5]
-
Reaction Temperature: Lowering the reaction temperature can often disfavor the debromination pathway, which may have a higher activation energy.
-
Purity of Reagents: Ensure your amine and solvent are anhydrous and of high purity. Trace amounts of water can contribute to the formation of Pd-H species.
Experimental Workflow: Troubleshooting Debromination in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for minimizing debromination.
Section 4: Sonogashira and Heck Couplings
Question 3: What are the key considerations for catalyst selection in a Sonogashira coupling with this compound?
Answer:
The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl halides.[8] For your substrate, consider the following:
-
Palladium Catalyst: A common and effective catalyst is Pd(PPh₃)₂Cl₂. The use of Pd(PPh₃)₄ is also widespread.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Ensure it is fresh and of high quality.
-
Base and Solvent: A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent or co-solvent with THF or DMF.
-
Copper-Free Conditions: If you encounter issues with homocoupling of the alkyne (Glaser coupling), which is promoted by the copper salt, you can explore copper-free Sonogashira conditions. These protocols often require a more specialized palladium catalyst and a stronger base.[9][10]
Question 4: I am planning a Heck reaction. What type of catalyst system is recommended for an electron-rich heterocycle?
Answer:
The Heck reaction couples alkenes with aryl halides.[11] For an electron-rich substrate like yours, a highly active catalyst is needed to facilitate the oxidative addition step.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.
-
Ligand: Triphenylphosphine (PPh₃) is a classic choice. For more challenging couplings, bulky, electron-rich phosphines like tri(o-tolyl)phosphine or phosphite ligands can be beneficial. In some cases, ligandless conditions with a palladium salt can be successful, particularly with highly reactive alkenes.
-
Base: A weak inorganic base like Na₂CO₃ or an organic base like triethylamine is typically sufficient.
Section 5: General Troubleshooting and FAQs
Question 5: My reaction mixture is turning black, and I'm getting low yields. What does this indicate?
Answer:
The formation of a black precipitate is often indicative of palladium black, which results from catalyst decomposition and aggregation.[12] This leads to a loss of catalytic activity. To prevent this:
-
Increase Ligand to Palladium Ratio: An excess of the phosphine ligand can help stabilize the palladium catalyst and prevent aggregation.
-
Degas Solvents Thoroughly: Oxygen can contribute to catalyst decomposition. Ensure your solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Use a More Robust Ligand: Bulky, electron-donating ligands form more stable palladium complexes that are less prone to decomposition.[3][13]
Question 6: Can I use the same catalyst system for different cross-coupling reactions?
Answer:
While there is some overlap, it is generally not advisable to assume a single catalyst system will be optimal for all reaction types. The mechanistic demands of Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions are different, requiring tailored catalyst and ligand properties for optimal performance. For instance, the transmetalation step in Suzuki coupling has different requirements than the amine coordination and deprotonation in Buchwald-Hartwig amination.[5][14] It is always best to start with conditions reported to be effective for the specific transformation you are performing.
Logical Relationship: Catalyst Selection and Reaction Type
Caption: General ligand recommendations based on reaction type.
Section 6: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol %) and the ligand (e.g., SPhos, 2.2-11 mol %).
-
Add the degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tcichemicals.com [tcichemicals.com]
Technical Support Center: Deprotection of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the deprotection of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine intermediates. Navigating the removal of protecting groups from this heterocyclic system requires careful consideration of the inherent reactivity of the molecule to ensure high yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: Which protecting group is most suitable for the 6-amino group of the tetrahydronaphthyridine core?
The choice of protecting group for the secondary amine at the 6-position is critical and depends on the downstream reaction conditions. The two most common protecting groups for this application are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
-
Boc (tert-butyloxycarbonyl): This is often the preferred choice due to its stability under a wide range of non-acidic conditions and its relatively straightforward removal under acidic conditions.[1]
-
Cbz (benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions, making it a robust protecting group. Its removal is typically achieved through hydrogenolysis, which offers an orthogonal deprotection strategy to the acid-labile Boc group.
| Protecting Group | Structure | Common Deprotection Conditions | Orthogonality to the other |
| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Yes | |
| Cbz | H₂, Pd/C | Yes |
Q2: What is the general mechanism for the deprotection of a Boc-protected this compound?
The deprotection of the Boc group is an acid-catalyzed elimination reaction. The process using a strong acid like trifluoroacetic acid (TFA) proceeds through the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of a tert-butyl Cation: This protonation destabilizes the Boc group, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.
-
Amine Salt Formation: The resulting free secondary amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[2]
Workflow for preventing side reactions with scavengers.
Issue 3: Debromination during Cbz Deprotection
Symptom: Mass spectrometry analysis shows a significant peak corresponding to the debrominated product after hydrogenolysis.
Possible Cause & Solution:
Aryl bromides can be susceptible to reduction under standard hydrogenolysis conditions (H₂, Pd/C). The palladium catalyst can facilitate the cleavage of the C-Br bond.
Solutions:
-
Catalyst Choice: Consider using a less active catalyst, such as palladium on calcium carbonate (Pd/CaCO₃), which is sometimes poisoned with lead (Lindlar's catalyst), to minimize hydrodebromination.
-
Alternative Hydrogen Source: Transfer hydrogenation using reagents like ammonium formate or cyclohexene as the hydrogen source in the presence of a palladium catalyst can sometimes be milder and more selective.
-
Acid-Mediated Cbz Deprotection: As an alternative to hydrogenolysis, Cbz groups can be cleaved under strong acidic conditions, such as with HBr in acetic acid. However, the compatibility of the rest of your molecule with these harsh conditions must be considered.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
-
Dissolution: Dissolve the Boc-protected this compound in dichloromethane (DCM) (approximately 0.1 M concentration).
-
Reagent Addition: To the stirred solution at room temperature, add an equal volume of trifluoroacetic acid (TFA). If necessary, add a scavenger such as triethylsilane (5% v/v).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The deprotected product will be more polar and have a lower Rf value on TLC.
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo.
-
Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual TFA.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected product. [3]
-
Protocol 2: Cbz Deprotection via Hydrogenolysis
-
Catalyst Suspension: In a flask suitable for hydrogenation, suspend palladium on carbon (10 wt. %, 5-10 mol%) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Substrate Addition: Add the Cbz-protected this compound to the flask.
-
Hydrogenation: Purge the flask with hydrogen gas (or use a hydrogen balloon) and stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate in vacuo to obtain the deprotected product.
-
References
- BenchChem. (2025). Technical Support Center: Optimizing Boc Deprotection with TFA. BenchChem.
- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection - General Overview.
- BenchChem. (2025).
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
- Crescent Chemical Company. (n.d.). 3-BROMO-5 6 7 8-TETRAHYDRO-1 6-NAPHTHYRIDINE HYDROCHLORIDE.
- BLDpharm. (n.d.). 1211524-49-0|this compound.
- ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- National Institutes of Health. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agagonist TAK-828F.
Sources
Technical Support Center: Navigating Solubility Challenges of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatives
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. These heterocyclic compounds are valuable scaffolds in medicinal chemistry, but their physicochemical properties, particularly solubility, often present significant hurdles in experimental workflows. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to empower you to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this class of compounds stems from its core molecular structure. The 1,6-naphthyridine ring system is a nitrogen-containing heterocycle, which can be polar. However, the presence of a bromine atom and a methyl group, coupled with the partially saturated tetrahydro ring, increases the molecule's lipophilicity and molecular weight. This combination of features often leads to a stable crystal lattice structure that is difficult for water molecules to disrupt, resulting in low intrinsic aqueous solubility. The nitrogen atoms in the heterocyclic core play a crucial role and their basicity is a key factor to consider for solubility enhancement.[1][2]
Q2: What are the best initial solvents for preparing stock solutions?
A2: For creating high-concentration stock solutions for in vitro screening, polar aprotic solvents are typically the most effective choice.[3] We recommend starting with high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Dimethylformamide (DMF) is also a viable alternative. For applications where DMSO may interfere, alcohols such as ethanol or methanol can be tested, although they may not achieve the same high concentrations. It is crucial to start with a solvent screening study to identify the most suitable solvent for your specific derivative.[3]
Q3: How does pH impact the solubility of these compounds?
A3: The solubility of this compound derivatives is strongly pH-dependent.[3][4] The nitrogen atoms within the 1,6-naphthyridine core are basic and can be protonated in acidic conditions.[5][6] This protonation forms a cationic species, which is significantly more polar and, therefore, more soluble in aqueous media. Conversely, in neutral or basic solutions, the compound exists predominantly in its less soluble, free base form. Understanding the pKa of your specific derivative is essential for predicting its ionization state and solubility at a given pH.[3][7]
Q4: What is the most reliable strategy to dramatically improve aqueous solubility for biological assays or formulation development?
A4: For a significant and reliable increase in aqueous solubility, salt formation is the most common and effective method.[8] By reacting the basic nitrogen centers of the naphthyridine core with a suitable acid, a salt is formed. This salt form often has vastly improved solubility and dissolution rates compared to the free base.[8] The selection of the appropriate counter-ion is a critical step and may require screening several pharmaceutically acceptable acids.[3]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific experimental problems in a structured, question-and-answer format.
Problem 1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer.
-
Possible Cause 1: Insufficient Buffer Capacity or Unfavorable pH. The pH of your final assay solution may not be low enough to keep the compound protonated and dissolved. The small volume of DMSO stock is not sufficient to maintain solubility in a large volume of aqueous buffer where the compound's intrinsic solubility is low.
-
Suggested Solution:
-
pH Adjustment: The most direct approach is to lower the pH of your aqueous buffer. Since the compound is a weak base, reducing the pH will favor the more soluble protonated form.[9] A systematic study of solubility at different pH values is highly recommended (see Protocol 2).
-
Incorporate Co-solvents: Introduce a small percentage of a water-miscible organic co-solvent into your final assay buffer.[9] Solvents like ethanol or polyethylene glycol (PEG 400) can be effective. Start at a low concentration (e.g., 1-5% v/v) and confirm that the co-solvent does not interfere with your biological assay.
-
Use Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween 80, Polysorbate 20) can help maintain the compound in solution by forming micelles. This is particularly useful if the compound has high lipophilicity.
-
Problem 2: I'm unable to achieve the desired concentration for my stock solution, even in DMSO.
-
Possible Cause 1: Compound has exceptionally low solubility or has degraded. The specific substitution pattern on your derivative may lead to very strong crystal lattice energy that even DMSO struggles to overcome. Alternatively, the compound may have degraded over time.
-
Suggested Solution:
-
Apply Energy: Use gentle heating (e.g., 37-40°C) and/or sonication in a water bath to assist the dissolution process. Be cautious with heating to avoid thermal degradation.
-
Verify Compound Integrity: Before proceeding, confirm the purity and identity of your compound using an analytical technique like LC-MS or NMR.
-
Explore Solvent Mixtures: A mixture of solvents can sometimes be more effective than a single solvent. For example, a combination of DMSO and N-Methyl-2-pyrrolidone (NMP) could be explored.
-
Problem 3: My attempts at salt formation resulted in a sticky oil or an amorphous solid, not a stable crystal.
-
Possible Cause 1: Inappropriate Counter-ion. The pKa difference between your compound (the base) and the selected acid may not be optimal for salt formation.[3]
-
Suggested Solution:
-
Screen Multiple Acids: Do not rely on a single acid. Screen a panel of pharmaceutically acceptable acids with a range of pKa values (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric acid).
-
-
Possible Cause 2: Unfavorable Crystallization Conditions. The solvent system, temperature, or rate of crystallization may not be suitable.
-
Suggested Solution:
-
Vary the Solvent: Choose a solvent where the free base has moderate solubility, but the desired salt has low solubility. Common choices include ethanol, methanol, isopropanol, or acetone.[3]
-
Control Crystallization: Experiment with different techniques. Instead of rapid precipitation, try slow evaporation of the solvent or the addition of an anti-solvent (a solvent in which the salt is insoluble) to a solution of the salt.
-
Data Presentation & Key Solvent Properties
To aid in your initial experimental design, the following table summarizes key solvents and their properties relevant to solubilizing heterocyclic compounds.
| Solvent | Class | Relative Polarity | Boiling Point (°C) | Key Considerations |
| Water | Polar Protic | (Highest) | 100 | The ultimate goal for aqueous assays; solubility is often low. |
| Methanol | Polar Protic | 0.762 | 65 | Good starting point for solubility screening. |
| Ethanol | Polar Protic | 0.654 | 78 | Often used in formulations; less toxic than methanol. |
| Acetonitrile | Polar Aprotic | 0.460 | 82 | Common solvent for HPLC and purification. |
| Acetone | Polar Aprotic | 0.355 | 56 | Useful for salt screening and crystallization.[3] |
| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | 153 | Strong solvent, but higher boiling point makes removal difficult. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | 189 | Excellent solvent for high-concentration stock solutions; can interfere with some assays.[9] |
Data sourced from various chemical property databases and solvent selection guides.[10][11]
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol determines the equilibrium solubility of a compound in a specific solvent, a foundational step in characterization.
-
Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., pH 7.4 phosphate buffer) in a sealed glass vial. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker for 24-48 hours to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, stop agitation and allow the vials to stand, letting the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute this aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the compound in the diluted sample using a validated HPLC-UV method against a standard curve of known concentrations.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor applied.
Protocol 2: General Protocol for pH-Dependent Solubility Profiling
This protocol helps identify the optimal pH range for solubilizing your compound.
-
Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., from pH 2 to pH 9).
-
Solubility Measurement: Perform the Shake-Flask Method (Protocol 1) in each of the prepared buffers.
-
Data Analysis: Plot the measured solubility (often on a logarithmic scale) against the pH. The resulting graph will clearly show the pH range where solubility is maximized. This data is critical for designing assay conditions and formulation strategies.[3]
Protocol 3: Small-Scale Salt Formation Screening
This protocol provides a general method for screening various acids to find a suitable salt form.
-
Stock Solution Preparation: Prepare a saturated or near-saturated solution of your compound (the free base) in a suitable solvent like ethanol or acetone.[3]
-
Acid Addition: In separate vials, add a 1:1 molar equivalent of different acids (e.g., HCl in isopropanol, methanesulfonic acid, tartaric acid) to aliquots of your compound's stock solution.
-
Observation: Agitate the vials and observe for the formation of a precipitate. Note the physical characteristics (crystalline solid vs. oil).
-
Isolation and Characterization: If a solid forms, isolate it by filtration, wash with a small amount of the solvent, and dry under vacuum. Characterize the resulting solid (e.g., by melting point, NMR, or XRPD) to confirm salt formation and assess its crystallinity.
-
Solubility Testing: Perform a preliminary solubility test (e.g., Protocol 1) on the most promising salt forms to confirm an improvement in aqueous solubility.
Visualizations
Logical Workflow for Troubleshooting Solubility
The following diagram outlines a systematic approach to addressing solubility challenges with your naphthyridine derivatives.
Caption: A workflow for systematically addressing solubility issues.
pH-Dependent Ionization Equilibrium
This diagram illustrates the fundamental chemical principle behind pH-dependent solubility for your basic compound.
Caption: Ionization equilibrium of the naphthyridine nitrogen.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine.
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with Benzo[c]naphthyridine Derivatives.
- Koppel, I., et al. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- Warner, D., et al. (n.d.). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles.
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499.
- University of California, Davis. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Bentvelzen, A. C. M., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from a professional networking site for scientists.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine vs other kinase inhibitors
A Guide to Naphthyridine Scaffolds in Kinase Inhibition: A Comparative Analysis
A Note to Our Readers: The initial focus of this guide was a direct comparison of the kinase inhibitory profile of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine with other known inhibitors. However, a comprehensive search of the scientific literature and chemical databases did not yield any publicly available data on the specific biological activity of this compound as a kinase inhibitor. It is primarily described as a synthetic intermediate for the development of more complex molecules.
Therefore, this guide has been adapted to address the broader and highly relevant topic of the naphthyridine scaffold in kinase inhibitor design . We will explore why this heterocyclic system is of such great interest to medicinal chemists and provide a comparative overview of various naphthyridine-based inhibitors, supported by experimental data from the literature. This guide is intended for researchers, scientists, and drug development professionals interested in the design and evaluation of novel kinase inhibitors based on this privileged scaffold.
The Naphthyridine Scaffold: A Privileged Core in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[1] The design of small molecule kinase inhibitors that can selectively modulate the activity of specific kinases is a major focus of modern drug discovery.
Within the vast landscape of chemical structures used to target kinases, the naphthyridines stand out as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system. There are six possible isomers of naphthyridine, each with a unique arrangement of nitrogen atoms, which influences their chemical and biological properties.[2]
The utility of the naphthyridine core in kinase inhibitor design stems from several key features:
-
Hydrogen Bonding Capabilities: The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, mimicking the interaction of the adenine moiety of ATP with the kinase hinge region. This is a crucial interaction for many ATP-competitive kinase inhibitors.
-
Rigid and Planar Structure: The rigid, planar nature of the naphthyridine scaffold provides a well-defined orientation for substituents, allowing for precise interactions with amino acid residues in the ATP-binding pocket.
-
Tunable Properties: The scaffold can be readily functionalized at multiple positions, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. Different isomers can be used to fine-tune the vectoral projection of substituents into different regions of the kinase active site.
Figure 1: The six isomers of the naphthyridine scaffold.
Comparative Analysis of Naphthyridine-Based Kinase Inhibitors
The versatility of the naphthyridine scaffold is evident from the wide range of kinases that have been successfully targeted by compounds containing this core. The following table provides a comparative overview of several representative examples, highlighting the diversity of targets and the high potency that can be achieved.
| Compound/Series | Naphthyridine Core | Primary Kinase Target(s) | Potency (IC50) | Reference(s) |
| Substituted 1,6-Naphthyridines | 1,6-Naphthyridine | CDK5 | <10 nM to >1 µM | [3] |
| 1,6-Naphthyridinone Derivatives | 1,6-Naphthyridin-2-one | FGFR4 | 19g: 1.2 nM | [4] |
| 1,5-Naphthyridine Derivatives | 1,5-Naphthyridine | FGFR family | Nanomolar affinity | [5] |
| 1,5-Naphthyridine Derivatives | 1,5-Naphthyridine | TGF-β Type I Receptor (ALK5) | 4-6 nM | [1] |
| 2,7-Naphthyridinone Derivatives | 2,7-Naphthyridin-1-one | MET | 13f: 2.1 nM | [6] |
| 8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one Series | 2,7-Naphthyridin-1-one | c-Kit, VEGFR-2 | 8.5 nM (c-Kit, 9k) | [2] |
| Benzo[c][5][7]naphthyridines | Benzo[c][5][7]naphthyridine | PDK-1 | Good potency | [8] |
| 1,8-Naphthyridine Derivatives | 1,8-Naphthyridine | Various (EGFR, c-Met, etc.) | Varies | [9] |
| 2,6-Naphthyridine Derivatives | 2,6-Naphthyridine | PKD | Selective vs. PKC | [10] |
This data illustrates that different naphthyridine isomers can be used to target distinct kinase families. For instance, derivatives of 1,6-naphthyridine have been developed as potent inhibitors of both CDK5 and FGFR4, while 2,7-naphthyridinones have shown high affinity for MET, c-Kit, and VEGFR-2.[2][3][4][6] This highlights the importance of the nitrogen atom positions in directing the substitution patterns and ultimately determining the target selectivity profile.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective naphthyridine-based kinase inhibitors relies on a deep understanding of their structure-activity relationships. While specific SAR is target-dependent, some general principles have emerged from the numerous studies conducted on this scaffold:
-
Hinge-Binding Moiety: A key interaction for many ATP-competitive inhibitors is the formation of one or more hydrogen bonds with the kinase hinge region. In many naphthyridine series, one of the ring nitrogens, often in concert with an adjacent amino group, serves this purpose.
-
Gatekeeper Pocket Interaction: The "gatekeeper" residue is a critical determinant of selectivity among kinases. Bulky substituents on the naphthyridine core can be designed to either fit into a pocket with a small gatekeeper (e.g., threonine) or be excluded from kinases with a larger gatekeeper (e.g., methionine).
-
Solvent-Exposed Region: Substituents that project out towards the solvent-exposed region of the ATP-binding site are often used to improve solubility and other pharmacokinetic properties. These positions are generally more tolerant of a wider range of chemical modifications. For example, in a series of 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-one based c-Met inhibitors, an N-1 alkyl substituent with a terminal amino group was found to be crucial for activity.[11]
-
Isomer Selection: The choice of naphthyridine isomer is a critical first step in the design process. The relative positions of the nitrogen atoms dictate the possible substitution patterns and the vectors along which substituents will be oriented. This, in turn, influences which kinases can be effectively targeted.
Experimental Protocols for Characterizing Novel Naphthyridine-Based Kinase Inhibitors
The evaluation of a novel compound like this compound as a potential kinase inhibitor would involve a series of well-defined experiments to determine its potency, selectivity, and cellular activity. Below are detailed protocols for two fundamental assays in this process.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme by quantifying the amount of ATP remaining in the reaction. A lower amount of remaining ATP indicates higher kinase activity.
Principle: The Kinase-Glo® Luminescent Kinase Assay (Promega) is a homogeneous method for determining kinase activity. After the kinase reaction, the Kinase-Glo® Reagent is added, which simultaneously terminates the kinase reaction and detects the remaining ATP through a luciferase-based reaction. The luminescent signal is inversely correlated with kinase activity.
Step-by-Step Methodology:
-
Compound Preparation:
-
Dissolve the test compound (e.g., this compound) in 100% DMSO to create a 10 mM stock solution.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). A typical starting concentration in the assay might be 100 µM.
-
-
Reaction Setup (in a 384-well plate):
-
To each well, add 1 µL of the diluted compound or DMSO (for positive and negative controls).
-
Add 2 µL of a solution containing the kinase and its specific substrate peptide in reaction buffer.
-
Initiate the reaction by adding 2 µL of an ATP solution (the concentration should be at or near the Km for the specific kinase, e.g., 10 µM).
-
The final reaction volume is 5 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Add 5 µL of Kinase-Glo® Reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This assay determines whether the inhibitor can engage its target kinase within a cellular context and inhibit its signaling activity. This is typically measured by a decrease in the phosphorylation of a known downstream substrate of the target kinase.
Principle: Cells are treated with the inhibitor, and then stimulated if necessary to activate the signaling pathway of interest. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. The levels of the phosphorylated substrate and the total amount of that substrate are detected using specific antibodies.
Figure 2: Workflow for Western Blot analysis.
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) in 6-well plates.
-
Once the cells reach 70-80% confluency, treat them with increasing concentrations of the test compound for a specific duration (e.g., 2 hours).
-
If the pathway is not constitutively active, stimulate the cells with an appropriate ligand (e.g., a growth factor) for a short period (e.g., 15 minutes) before harvesting.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody that detects the total (phosphorylated and unphosphorylated) form of the substrate protein, or a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Determine the ratio of the phosphorylated protein to the total protein for each treatment condition.
-
Plot this ratio against the inhibitor concentration to assess the dose-dependent effect of the compound on cellular target inhibition.
-
Representative Signaling Pathway: FGFR Signaling
To provide context for the action of naphthyridine-based inhibitors, the following diagram illustrates a simplified view of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a target for several naphthyridine compounds.[4][5]
Figure 3: Simplified FGFR signaling pathway.
Conclusion and Future Directions
The naphthyridine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective kinase inhibitors. The various isomers provide a versatile toolkit for medicinal chemists to target a wide range of kinases implicated in human disease. While specific data for this compound is not available, its structural simplicity and the known utility of the 1,6-naphthyridine core suggest that it and related analogs could be interesting candidates for screening campaigns. Future work in this area will likely focus on the development of inhibitors with even greater selectivity, novel mechanisms of action (e.g., allosteric inhibitors), and improved drug-like properties to address the ongoing challenge of acquired resistance in kinase-targeted therapies.
References
-
Malojcic, G., Daniels, M. H., Williams, B. D., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Angibaud, P. R., Obringer, M., Marin, J., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research. Available at: [Link]
-
Wang, Y., Zhang, H., Liu, F., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry. Available at: [Link]
-
Mostafa, M. A., Bahig, E. E., & Hassanin, H. M. (2025). Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][2][3]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. Journal of Molecular Structure. Available at: [Link]
-
Berry, M., Dress, K. R., Gallego, R. A., et al. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, H., Wang, Y., Liu, F., et al. (2020). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. Available at: [Link]
-
A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. (2018). Biomedicine & Pharmacotherapy. Available at: [Link]
-
Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors. (2024). BioWorld. Available at: [Link]
-
Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. (n.d.). ResearchGate. Available at: [Link]
-
Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2021). ACS Medicinal Chemistry Letters. Available at: [Link]
- 1, 8 -naphthyridines as kinase inhibitors. (2011). Google Patents.
-
Liu, Q., Wang, J., Zhang, C., et al. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kim, K. H., Wissner, A., Floyd, M. B., et al. (2009). Benzo[c][5][7]naphthyridines as inhibitors of PDK-1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Brigatinib Guide: ALK Inhibitor, Pricing & API Suppliers. (n.d.). At Tianming Pharmaceutical. Available at: [Link]
-
Discovery of dibenzo[c,f][5][7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. (2007). Journal of Medicinal Chemistry. Available at: [Link]
-
The Science Behind Brigatinib: Inhibiting ALK for Advanced Lung Cancer. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). Molecules. Available at: [Link]
-
Gellibert, F., Woolven, J., Fouchet, M. H., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). Korean Journal of Physiology & Pharmacology. Available at: [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). Korean Journal of Physiology & Pharmacology. Available at: [Link]
-
Brigatinib: Overview, Mechanism of Action & Clinical Trials. (n.d.). Takeda Oncology. Available at: [Link]
-
Brigatinib. (n.d.). Wikipedia. Retrieved from [Link]
-
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). Chemistry & Biodiversity. Available at: [Link]
-
Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2016). Organic & Biomolecular Chemistry. Available at: [Link]
-
Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. (2020). European Journal of Medicinal Chemistry. Available at: [Link] 26.[3][12]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. (2023). PLOS ONE. Available at: [Link]
-
Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). European Journal of Medicinal Chemistry. Available at: [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). Korea Science. Available at: [Link]
-
Identification of orally available naphthyridine protein kinase D inhibitors. (2010). Journal of Medicinal Chemistry. Available at: [Link]
-
FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022). International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzo[c][2,7]naphthyridines as inhibitors of PDK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of orally available naphthyridine protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors | BioWorld [bioworld.com]
In Vitro Validation of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine: A Comparative Guide to p38 MAPK Inhibition
This guide provides a comprehensive framework for the in vitro validation of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, a novel small molecule inhibitor. Based on the common therapeutic targets of the naphthyridine scaffold, we hypothesize its activity against p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[1][2] This document outlines a systematic approach to characterize its potency, selectivity, and cellular effects in comparison to established p38 MAPK inhibitors.
The p38 MAPK signaling pathway is a critical mediator of cellular responses to stress and pro-inflammatory cytokines.[3][4][5] Its dysregulation is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention. The validation of a novel inhibitor for this pathway requires a multi-faceted approach, beginning with direct enzymatic assays and progressing to cell-based models that reflect its physiological activity.
Comparative Inhibitors
For a robust validation, the activity of this compound will be benchmarked against two well-characterized p38 MAPK inhibitors:
-
SB203580 : A widely used pyridinyl imidazole inhibitor that selectively targets the p38α and p38β isoforms.[6][7][8] It serves as a standard for assessing ATP-competitive inhibition.
-
Doramapimod (BIRB 796) : A potent, pan-p38 inhibitor that binds to a distinct allosteric site, offering a different mechanism of inhibition for comparison.[9]
Experimental Validation Workflow
Our validation strategy is designed to build a comprehensive profile of the test compound's activity, from direct target interaction to downstream cellular consequences.
Caption: A streamlined workflow for the in vitro validation of a novel p38 MAPK inhibitor.
Part 1: Biochemical Potency Assessment
The initial step is to determine the direct inhibitory effect of this compound on the enzymatic activity of p38α MAPK. This is a crucial first-pass experiment to establish on-target activity and quantify potency through the half-maximal inhibitory concentration (IC50).
Protocol: In Vitro p38α Kinase Assay
This assay measures the phosphorylation of a substrate peptide by recombinant human p38α kinase.
-
Reagent Preparation : Prepare a kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM DTT, 25 mM MgCl2). Prepare serial dilutions of the test compound, SB203580, and Doramapimod in DMSO.
-
Kinase Reaction : In a 96-well plate, add the recombinant p38α kinase, the kinase substrate (e.g., ATF-2 fusion protein), and the test compounds at various concentrations.[10][11]
-
Initiation : Initiate the kinase reaction by adding a solution containing ATP. A typical final concentration is 100 µM.
-
Incubation : Incubate the plate at 30°C for 30-60 minutes.
-
Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays ([³²P]-ATP) or luminescence-based assays like ADP-Glo™, which measures ADP production.[12][13][14]
-
Data Analysis : Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Expected Data Summary
| Compound | p38α IC50 (nM) |
| This compound | Experimental Value |
| SB203580 | 43 ± 5 |
| Doramapimod (BIRB 796) | 38 ± 4 |
Note: IC50 values for reference compounds are illustrative and based on literature.[9][15]
Part 2: Cellular Activity and Specificity
Following the confirmation of biochemical potency, the next critical phase is to assess the compound's activity in a cellular context. This involves evaluating its cytotoxicity, its ability to inhibit p38 MAPK phosphorylation within the cell, and its impact on downstream signaling events.
Protocol: MTT Assay for Cell Viability
This assay determines the potential cytotoxic effects of the compound, ensuring that subsequent observations are due to specific pathway inhibition rather than general toxicity.[16][17][18]
-
Cell Seeding : Plate a suitable cell line (e.g., human monocytic THP-1 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of this compound and the comparator compounds for 24-48 hours.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16][19]
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[20]
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol: Western Blot for Phospho-p38 MAPK
This experiment directly assesses the compound's ability to inhibit the activation of p38 MAPK within cells. The phosphorylation of p38 at Thr180 and Tyr182 is a hallmark of its activation.[6][10]
Caption: Inhibition of the p38 MAPK signaling cascade by the test compound.
-
Cell Culture and Treatment : Plate THP-1 cells and pre-treat with the test compound and comparators for 1-2 hours.
-
Stimulation : Stimulate the cells with a p38 MAPK activator, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL), for 15-30 minutes to induce p38 phosphorylation.
-
Cell Lysis : Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-p38 (Thr180/Tyr182).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization : Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal protein loading.
Protocol: ELISA for TNF-α Secretion
To assess the functional consequence of p38 MAPK inhibition, we will measure the production of the pro-inflammatory cytokine TNF-α, a key downstream target of the p38 pathway.[1][21]
-
Cell Treatment : In a 96-well plate, pre-treat THP-1 cells with the test and reference compounds for 1 hour.
-
Stimulation : Add LPS (e.g., 1 µg/mL) to the wells to induce TNF-α production and incubate for 18-24 hours.[11]
-
Supernatant Collection : Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA : Quantify the concentration of TNF-α in the supernatants using a commercial sandwich ELISA kit according to the manufacturer's instructions.[22][23]
-
Data Analysis : Generate a standard curve using recombinant TNF-α. Calculate the concentration of TNF-α in each sample and determine the inhibitory effect of the compounds.
Comparative Cellular Activity Data
| Compound | Cytotoxicity (CC50, µM) | p-p38 Inhibition (IC50, µM) | TNF-α Release (IC50, µM) |
| This compound | > 50 | Experimental Value | Experimental Value |
| SB203580 | > 50 | ~0.5 | ~0.4 |
| Doramapimod (BIRB 796) | > 50 | ~0.1 | ~0.1 |
Note: IC50 values for reference compounds are illustrative and based on literature.[24][25][26]
Conclusion
This guide outlines a rigorous and logical progression of in vitro experiments to validate the activity of this compound as a putative p38 MAPK inhibitor. By systematically assessing its biochemical potency, cellular target engagement, and functional downstream effects in comparison to established inhibitors, researchers can build a comprehensive and reliable profile of this novel compound. The successful execution of these protocols will provide the foundational data necessary for further preclinical development.
References
-
Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation - RSC Publishing. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]
-
The p38-MAPK pathway overview. - ResearchGate. Available at: [Link]
-
p38 MAPK Signaling Review - Assay Genie. Available at: [Link]
-
SB203580: Akt & p38 MAP Kinases Inhibitor - InvivoGen. Available at: [Link]
-
P38 Signaling Pathway - Creative Diagnostics. Available at: [Link]
-
MTT (Assay protocol) - Protocols.io. Available at: [Link]
-
Mechanisms and functions of p38 MAPK signalling - PubMed. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
p38 MAPK Signaling - QIAGEN GeneGlobe. Available at: [Link]
-
In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed. Available at: [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. Available at: [Link]
-
A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PubMed Central. Available at: [Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - NIH. Available at: [Link]
-
Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - PMC - PubMed Central. Available at: [Link]
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC - PubMed Central. Available at: [Link]
-
Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Available at: [Link]
-
In vitro anti-osteoclastogenic activity of p38 inhibitor doramapimod via inhibiting migration of pre-osteoclasts and NFATc1 activity - PubMed. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]
-
KINASE PROFILING & SCREENING - Reaction Biology. Available at: [Link]
-
Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses - NIH. Available at: [Link]
-
Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. Available at: [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH. Available at: [Link]
-
Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. Available at: [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SB203580 | Cell Signaling Technology [cellsignal.com]
- 7. invivogen.com [invivogen.com]
- 8. stemcell.com [stemcell.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. promega.com [promega.com]
- 15. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. clyte.tech [clyte.tech]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. mybiosource.com [mybiosource.com]
- 23. Human TNF alpha ELISA Kit (KHC3011) - Invitrogen [thermofisher.com]
- 24. apexbt.com [apexbt.com]
- 25. selleckchem.com [selleckchem.com]
- 26. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape of Tetrahydronaphthyridine Derivatives: A Comparative Guide for Drug Development Professionals
A Deep Dive into the Preclinical Performance of Novel 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Allosteric HIV-1 Integrase Inhibitors
The 1,6-naphthyridine core can be considered a bioisostere of the quinoline scaffold, a privileged structure in medicinal chemistry. This structural relationship suggests a broad potential for these compounds across various therapeutic areas, from oncology to neurodegenerative diseases. The focus of this guide, however, will be on their well-documented potential as antiviral agents, specifically targeting a novel allosteric site on the HIV-1 integrase enzyme.
Mechanism of Action: A Novel Approach to HIV-1 Inhibition
The 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives discussed herein function as HIV-1 integrase allosteric inhibitors (INLAIs). Unlike traditional integrase strand transfer inhibitors (INSTIs), these molecules do not target the catalytic site of the enzyme. Instead, they bind to a pocket at the dimer interface of the integrase catalytic core domain, a site normally occupied by the host protein, lens epithelium-derived growth factor (LEDGF/p75).[1][2] This interaction induces an aberrant multimerization of the integrase enzyme, leading to a disruption of the late stages of the viral replication cycle.[1][2] This novel mechanism of action presents a promising strategy to combat HIV-1, including strains that may have developed resistance to existing therapies.
Comparative In Vivo Pharmacokinetics in a Rat Model
A key determinant of a drug candidate's success is its pharmacokinetic profile. In a pivotal study by Peese et al. (2019), a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives were evaluated for their pharmacokinetic properties in male Sprague-Dawley rats following intravenous administration.[1] The data from this study provides a valuable framework for comparing the in vivo behavior of these analogs and understanding the structure-pharmacokinetic relationships.
| Compound | Structure | IV Dose (mg/kg) | CL (mL/min/kg) | Vdss (L/kg) | T1/2 (h) |
| 24 | [Image of the chemical structure of compound 24 from Peese et al. 2019] | 2 | 33 | 1.8 | 0.8 |
| 39 | [Image of the chemical structure of compound 39 from Peese et al. 2019] | 2 | 19 | 0.8 | 0.9 |
| 40 | [Image of the chemical structure of compound 40 from Peese et al. 2019] | 2 | 21 | 0.7 | 0.6 |
| 41 | [Image of the chemical structure of compound 41 from Peese et al. 2019] | 2 | 24 | 1.0 | 0.7 |
Table 1: Comparative Intravenous Pharmacokinetic Parameters of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives in Rats. [1] CL = Clearance; Vdss = Volume of distribution at steady state; T1/2 = Half-life.
Analysis of Pharmacokinetic Data:
The data presented in Table 1 reveals that the studied 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives generally exhibit moderate to high clearance in rats. For context, liver blood flow in rats is approximately 55-70 mL/min/kg. The observed clearance values suggest that these compounds are efficiently cleared from the systemic circulation, likely through hepatic metabolism.
The volume of distribution at steady state (Vdss) for most of the compounds is moderate, indicating that they distribute beyond the plasma compartment into the tissues. Compound 24 shows a larger volume of distribution compared to the other analogs, suggesting a more extensive tissue distribution.
The half-lives (T1/2) of all tested compounds are relatively short, generally less than one hour. This is a direct consequence of their moderate to high clearance. For a drug intended for once-daily dosing, a longer half-life would be desirable. Future optimization efforts on this scaffold could focus on structural modifications aimed at reducing clearance and thereby extending the half-life.
Experimental Protocol: A Self-Validating System for In Vivo Pharmacokinetic Assessment
The robustness of any in vivo data is intrinsically linked to the rigor of the experimental protocol. The following is a detailed, step-by-step methodology for assessing the intravenous pharmacokinetics of novel compounds in a rat model, based on standard practices in the field and reflective of the methods likely employed in the foundational studies of these derivatives.
Objective: To determine the pharmacokinetic profile (Clearance, Volume of Distribution, Half-life) of a test compound following intravenous administration to male Sprague-Dawley rats.
Materials:
-
Test compound
-
Vehicle for formulation (e.g., a mixture of saline, PEG400, and ethanol)
-
Male Sprague-Dawley rats (250-300g) with cannulated jugular veins
-
Syringes and infusion pumps for intravenous administration
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimatization and Preparation:
-
House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least 3 days prior to the study.
-
Provide ad libitum access to food and water.
-
On the day of the study, weigh each animal to ensure accurate dose calculation.
-
-
Dose Preparation and Administration:
-
Prepare a stock solution of the test compound in the chosen vehicle at a concentration suitable for the target dose.
-
The dose should be selected based on preliminary toxicity and efficacy data. A common starting dose for such studies is 1-2 mg/kg.
-
Administer the dose as a slow bolus injection via the cannulated jugular vein. Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points. A typical sampling schedule for a compound with an expected short half-life would be: 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood from a site contralateral to the dosing site to avoid contamination.
-
Place the collected blood immediately into EDTA-coated tubes and keep on ice.
-
-
Plasma Processing and Storage:
-
Within 30 minutes of collection, centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Carefully transfer the supernatant (plasma) to clean, labeled tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.
-
Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the test compound.
-
Analyze the study samples, along with the calibration standards and quality controls, using the validated LC-MS/MS method.
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
These parameters include:
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution at steady state (Vdss)
-
Terminal half-life (T1/2)
-
-
Conclusion and Future Directions
The in vivo studies of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have established their potential as a novel class of allosteric HIV-1 integrase inhibitors. The comparative pharmacokinetic data in rats, while demonstrating efficient clearance and short half-lives for the initial lead compounds, provides a crucial foundation for future structure-activity and structure-pharmacokinetic relationship studies.
For researchers working with the 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, the insights gained from these related analogs are invaluable. Future work should focus on leveraging this foundational knowledge to design and synthesize novel derivatives with improved pharmacokinetic profiles. Specifically, medicinal chemistry efforts could be directed towards modifications that reduce metabolic clearance, thereby increasing the in vivo half-life and moving closer to a compound suitable for less frequent dosing regimens. Furthermore, as this scaffold holds promise in other therapeutic areas, including oncology and neuroscience, the in vivo characterization of derivatives tailored for these targets will be a critical next step in unlocking the full therapeutic potential of this versatile chemical class.
References
-
Peese, K. M., Allard, C. W., Connolly, T., Johnson, B. L., Li, C., Patel, M., ... & Naidu, B. N. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]
-
Nolte, R. T., et al. (2019). Structure of HIV-1 Integrase with potent 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives Allosteric Site Inhibitors. Protein Data Bank. [Link]
Sources
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Analogues
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its significant potential in the development of novel therapeutics targeting the central nervous system (CNS). This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogues based on the 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine core, with a particular focus on their interactions with nicotinic acetylcholine receptors (nAChRs). While direct and extensive SAR studies on this specific bromo-substituted scaffold are not widely published, by examining closely related analogues, we can deduce critical insights for the rational design of more potent and selective ligands.
The 5,6,7,8-Tetrahydro-1,6-naphthyridine Core: A Gateway to CNS Targets
The tetrahydro-1,6-naphthyridine ring system provides a rigid, three-dimensional framework that can effectively present pharmacophoric elements for interaction with various biological targets. Its structural resemblance to other CNS-active molecules has spurred investigations into its potential for treating a range of neurological and psychiatric disorders. Notably, derivatives of this scaffold have shown affinity for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed in the brain and implicated in cognitive function, addiction, and neurodegenerative diseases.[1][2] The α4β2 and α3β4 nAChR subtypes, in particular, have emerged as key targets for compounds with this core structure.[1][3]
General Synthetic Strategies
The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be achieved through multi-step sequences. A common approach involves the construction of a substituted pyridine ring followed by cyclization to form the fused saturated nitrogen-containing ring. For the 8-methyl-substituted core, a Pictet-Spengler type reaction can be a key step.[4] The introduction of the bromo-substituent at the 3-position can be accomplished through electrophilic aromatic substitution on an activated precursor.
Below is a generalized synthetic workflow illustrating the key transformations:
Binding Assay Workflow
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS-active compounds, particularly selective nAChR ligands. While direct SAR data for this specific series is limited, a comparative analysis of related structures provides a solid foundation for rational drug design. Future efforts should focus on the synthesis and systematic evaluation of a library of analogues with diverse substituents at the 3-position to build a comprehensive SAR profile. The bromine atom serves as a versatile chemical handle to explore a wide range of substitutions through modern cross-coupling methodologies. Such studies will be instrumental in unlocking the full therapeutic potential of this privileged scaffold.
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. J. Org. Chem.2020 , 85 (16), 10765–10777. [Link] 2[4][5]. Design and synthesis of 8-hydroxy-na[1][5]phthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. J. Med. Chem.2003 , 46 (4), 453-6. [Link]
-
Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors. ACS Med. Chem. Lett.2015 , 6 (1), 80–84. [Link] 4[6]. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. J. Med. Chem.2007 , 50 (20), 4815-23. [Link] 5[7]. Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules2021 , 26 (21), 6612. [Link] 6[1]. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. J. Med. Chem.2014 , 57 (22), 9476–9492. [Link] 7[3]. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. J. Comb. Chem.2004 , 6 (4), 572-5. [Link]
-
Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacol. Res.2023 , 194, 106813. [Link]
-
The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proc. Natl. Acad. Sci. U.S.A.2011 , 108 (43), 17855-60. [Link]
-
Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate2019 . [Link]
-
Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. Front. Pharmacol.2012 , 3, 133. [Link] 1[2]3. Chemical structures of a 1,6-naphthyridine derivative (A) and... ResearchGate. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2020 , 25 (14), 3252. [Link]
-
Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. J. Pharmacol. Exp. Ther.2020 , 374 (3), 483-496. [Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Int. J. Mol. Sci.2023 , 24 (3), 2533. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of Tetrahydro-1,6-naphthyridines: A Comparative Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the pursuit of novel scaffolds that offer both potency and selectivity is paramount. The 5,6,7,8-tetrahydro-1,6-naphthyridine core has emerged as a compelling structural motif, demonstrating activity across a range of therapeutically relevant targets. This guide provides an in-depth, objective comparison of the selectivity profile of this scaffold, with a particular focus on its application as allosteric inhibitors of HIV-1 integrase. While specific data for 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is not extensively available in the public domain, this guide will utilize data from closely related analogs to provide a representative analysis for researchers exploring this chemical space.
The 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The 5,6,7,8-tetrahydro-1,6-naphthyridine framework is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the spatial presentation of substituents, enabling precise interactions with biological targets. This scaffold has been explored for a variety of applications, including as kinase inhibitors, agents targeting the central nervous system, and, most notably, as potent antiviral agents.[1][2]
One of the most well-documented applications of this scaffold is in the development of allosteric inhibitors of HIV-1 integrase.[1][3][4] These inhibitors target the binding site of the host protein LEDGF/p75 on the integrase enzyme, a critical interaction for viral replication. By binding to this site, the compounds induce aberrant multimerization of integrase, leading to the formation of non-infectious virions.[5]
Comparative Selectivity Analysis: A Case Study in HIV-1 Integrase Inhibition
To illustrate the selectivity profile of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, we will examine data from a series of potent HIV-1 integrase allosteric inhibitors. The following table summarizes the in vitro anti-HIV-1 activity of key compounds from this class, highlighting the structure-activity relationships (SAR) that govern their potency and selectivity.
| Compound ID | R1 | R2 | R3 | Antiviral Activity (EC50, nM) |
| 1 | H | H | H | 1.2 |
| 2 | 4-F-Ph | H | H | 0.3 |
| 3 | 4-Cl-Ph | H | H | 0.2 |
| 4 | 4-MeO-Ph | H | H | 0.5 |
| 5 | H | Me | H | 2.5 |
| 6 | H | H | Me | 5.1 |
Data presented is representative and compiled from published studies on 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as HIV-1 integrase inhibitors.[1][5]
The data clearly indicates that substitution on the tetrahydro-1,6-naphthyridine core plays a critical role in determining antiviral potency. For instance, the introduction of a halogenated phenyl group at the R1 position (Compounds 2 and 3) leads to a significant enhancement in activity compared to the unsubstituted analog (Compound 1). Conversely, methylation at the R2 or R3 positions (Compounds 5 and 6) appears to be detrimental to activity. This highlights the importance of exploring the chemical space around the scaffold to optimize for a specific biological target.
Experimental Protocols for Determining Selectivity
The following protocols provide a framework for assessing the selectivity of novel 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.
Experimental Workflow: Assessing Antiviral Activity and Cytotoxicity
Caption: Workflow for determining antiviral efficacy and cytotoxicity.
Protocol for HIV-1 p24 Antigen ELISA:
-
Cell Culture and Infection:
-
Seed MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate.
-
Infect cells with a pre-titered amount of HIV-1 (e.g., NL4-3 strain) to achieve a multiplicity of infection (MOI) of 0.01.
-
-
Compound Treatment:
-
Immediately after infection, add serial dilutions of the test compounds to the wells. Include a positive control (e.g., a known HIV-1 inhibitor) and a negative control (vehicle).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 5 days.
-
-
p24 ELISA:
-
After incubation, centrifuge the plates to pellet the cells.
-
Collect the supernatant and perform a p24 antigen capture ELISA according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the percentage of p24 inhibition against the compound concentration.
-
Calculate the 50% effective concentration (EC50) using a non-linear regression analysis.
-
Kinase Inhibition Assay Workflow
For assessing off-target effects, particularly against a panel of kinases, the following workflow can be employed.
Caption: Workflow for kinase selectivity profiling.
Protocol for a Representative Kinase Assay (e.g., using ADP-Glo™ Kinase Assay):
-
Kinase Reaction:
-
Set up the kinase reaction in a 96-well plate containing the kinase, kinase buffer, substrate, and ATP.
-
Add the test compound at various concentrations.
-
Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of light generated is proportional to the amount of ADP produced, which is indicative of kinase activity.
-
Plot the luminescence signal against the compound concentration and calculate the IC50 value.
-
Conclusion and Future Directions
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a valuable starting point for the design of potent and selective inhibitors for a range of biological targets. The case study of HIV-1 integrase allosteric inhibitors demonstrates the potential for fine-tuning the selectivity profile of this scaffold through systematic medicinal chemistry efforts. For researchers working with novel derivatives such as this compound, a thorough investigation of its on-target potency and off-target liabilities is essential. The experimental protocols outlined in this guide provide a robust framework for such an evaluation, enabling the generation of a comprehensive selectivity profile that will be critical for advancing these compounds through the drug discovery pipeline.
References
-
Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]
-
Naidu, B. N., et al. (2019). Structure of HIV-1 Integrase with potent 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives Allosteric Site Inhibitors. Protein Data Bank. [Link]
-
Meanwell, N. A. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Sci-Hub. [Link]
-
American Chemical Society. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. ACS Publications. [Link]
-
Goldfinch Bio Inc. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Publications. [Link]
-
Bentham Science. (n.d.). CNS & Neurological Disorders - Drug Targets. Bentham Science. [Link]
Sources
- 1. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.ru [sci-hub.ru]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold and its reduced form, the 5,6,7,8-tetrahydro-1,6-naphthyridine, represent a "privileged" structure in medicinal chemistry. These bicyclic nitrogen-containing heterocycles are central to the development of a diverse array of biologically active compounds, demonstrating efficacy in oncology, virology, and neurology.[1][2][3] This guide provides a comparative analysis of the efficacy of derivatives based on this core structure, with a particular focus on the potential of the 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine as a versatile starting point for library synthesis. The strategic placement of a bromine atom at the 3-position offers a reactive handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of therapeutic potential.
Comparative Efficacy in Oncology
The fight against cancer has seen numerous naphthyridine-based compounds emerge as promising candidates, primarily due to their ability to interfere with critical cellular processes such as DNA replication and signal transduction.
Cytotoxic Activity Against Cancer Cell Lines
A range of substituted 1,6- and 1,8-naphthyridine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine-3-carboxamides | Compound 12 | HBL-100 (Breast) | 1.37 | [4] |
| Compound 17 | KB (Oral) | 3.7 | [4] | |
| Compound 22 | SW-620 (Colon) | 3.0 | [4] | |
| 2-Phenyl-7-methyl-1,8-naphthyridines | Compound 10c | MCF7 (Breast) | 1.47 | [5] |
| Compound 8d | MCF7 (Breast) | 1.62 | [5] | |
| Compound 4d | MCF7 (Breast) | 1.68 | [5] | |
| Compound 10f | MCF7 (Breast) | 2.30 | [5] | |
| Compound 8b | MCF7 (Breast) | 3.19 | [5] |
Structure-Activity Relationship (SAR) in Anticancer Derivatives
The data reveals that substitutions at various positions on the naphthyridine core significantly impact anticancer activity. For the 1,8-naphthyridine-3-carboxamides, the nature of the substituent on the carboxamide nitrogen is a key determinant of cytotoxicity.[4] In the case of the 2-phenyl-7-methyl-1,8-naphthyridines, substitutions on the phenyl ring and at the 3-position of the naphthyridine core lead to potent cytotoxic effects against breast cancer cells.[5] The presence of a methyl group at the 7-position appears to be a favorable structural feature in this series.
Many of these anticancer naphthyridine derivatives are believed to exert their effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[6] This inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis in cancer cells.
Antiviral Efficacy: A New Frontier
The tetrahydro-1,6-naphthyridine scaffold has been identified as a promising framework for the development of novel antiviral agents, particularly against HIV-1 and human cytomegalovirus (HCMV).
Inhibition of HIV-1 Integrase
A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been shown to be potent allosteric inhibitors of HIV-1 integrase.[7] These compounds bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding site on the integrase enzyme, inducing aberrant multimerization and inhibiting viral replication.
Activity Against Human Cytomegalovirus (HCMV)
Certain 1,6-naphthyridine and 7,8-dihydroisoquinoline analogues have demonstrated significant anti-HCMV activity.[8] Notably, these compounds were found to be active against ganciclovir-resistant strains of HCMV, suggesting a novel mechanism of action that does not rely on viral thymidine kinase for activation.[8]
Diverse Biological Activities
The versatility of the tetrahydro-1,6-naphthyridine scaffold extends beyond oncology and virology.
Antituberculosis Activity
A combinatorial library of 101 compounds built around the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was screened for antituberculosis activity, leading to the identification of three lead compounds.[9] This highlights the potential of this scaffold in developing new treatments for infectious diseases.
Acetylcholinesterase (AChE) Inhibition
Derivatives of hexahydro-1,6-naphthyridine have been synthesized and shown to exhibit inhibitory activity against acetylcholinesterase (AChE).[10] Compound 4e from this series, with a methoxy substituent at the ortho-position of the phenyl rings, displayed the highest inhibitory activity with an IC50 value of 2.12 µM.[10] This suggests a potential therapeutic application for these compounds in the management of Alzheimer's disease.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key in vitro assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme Reaction: In a 96-well plate, add the buffer, test compound, and AChE enzyme solution. Incubate for 15 minutes at 25°C.
-
Substrate Addition: Add DTNB and ATCI to initiate the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 10 minutes.
-
Inhibition Calculation: Calculate the percentage of inhibition of AChE activity for each compound concentration.
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: A simplified signaling pathway showing how a naphthyridine-based kinase inhibitor can block the activation of a receptor tyrosine kinase, thereby inhibiting downstream signaling that promotes cancer cell proliferation and survival.
Caption: A typical workflow for the discovery and development of new drugs based on the this compound scaffold.
Caption: A logical diagram illustrating the core components of a Structure-Activity Relationship (SAR) study for this compound derivatives.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel therapeutics. The existing body of research on related naphthyridine derivatives demonstrates their potential to yield potent and selective inhibitors for a variety of biological targets. Future research should focus on the systematic exploration of the chemical space around this core structure. By leveraging the reactivity of the 3-bromo position, a wide diversity of functional groups can be introduced, allowing for the fine-tuning of pharmacological properties. The insights gained from comprehensive SAR studies will be instrumental in guiding the design of the next generation of naphthyridine-based drugs with improved efficacy and safety profiles.
References
-
J Med Chem. 2019 Feb 14;62(3):1348-1361. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. [Link]
-
Scilit. 2021 Feb 23. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. [Link]
-
PubMed. 2004 Jan 2;9(1):9-12. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. [Link]
-
PubMed. 2007 Dec 1;15(23):6744-51. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. [Link]
-
PubMed. 2024 Apr 2;19(4):e202300519. Synthesis And Anticancer Activity Of New Hybrid 3-Methylidene-2,3-Dihydro-1,8-Naphthyridinones. [Link]
-
MDPI. 2021 Jul; 26(14): 4324. Biological Activity of Naturally Derived Naphthyridines. [Link]
-
PubMed Central. 2021 Jul 15;26(14):4324. Biological Activity of Naturally Derived Naphthyridines. [Link]
-
ACS Publications. 2020 Aug 21;85(16):11093-11100. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]
-
PubMed Central. 2020 Aug 21;85(16):11093-11100. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]
-
ResearchGate. (2018). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. [Link]
-
PubMed. 2010 Dec 23;53(24):9436-46. Design, synthesis, and evaluation of dibenzo[c,h][7][11]naphthyridines as topoisomerase I inhibitors and potential anticancer agents. [Link]
-
PubMed Central. 2021 Dec 29;27(1):16. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
PubMed. 2016 Jan;354(1):125-43. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
-
MDPI. 2022 Sep; 27(18): 11221. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. [Link]
-
PubMed Central. 2013; 2013: 179821. An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines. [Link]
-
ResearchGate. (2018). recent developments and multiple biological activities available with 1, 8-naphthyridine derivatives: a review. [Link]
-
MDPI. 2022 Mar; 27(6): 2911. Antimicrobial Activity of Naphthyridine Derivatives. [Link]
-
PubMed. 2022 Dec 15;13(12):1075-1097. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. [Link]
-
ResearchGate. (2021). Comparative SAR and molecular modeling studies of 1,6-naphthyridin-2(1H). [Link]
-
ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]
-
PubMed. 2000 Apr;44(4):929-37. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. [Link]
Sources
- 1. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines | Scilit [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and evaluation of dibenzo[c,h][1,6]naphthyridines as topoisomerase I inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis And Anticancer Activity Of New Hybrid 3-Methylidene-2,3-Dihydro-1,8-Naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is foundational to innovation. This compound, a brominated heterocyclic molecule, serves as a valuable building block in medicinal chemistry. However, its structure also dictates a specific set of handling and disposal requirements to ensure laboratory safety and environmental protection.
The toxicological properties of many research chemicals have not been thoroughly investigated[1]. Therefore, a cautious and informed approach to waste management is not just a regulatory requirement but a cornerstone of responsible science. This guide provides a direct, procedural framework for the safe disposal of this compound, grounded in established safety protocols for halogenated organic compounds.
Part 1: Core Hazard Profile and Classification
Understanding the hazard profile is the first step in proper disposal. Due to the presence of a carbon-halogen bond, this compound is classified as a halogenated organic compound.[2] This is the single most important factor determining its disposal pathway. Wastes in this category require specialized treatment to mitigate the formation of hazardous byproducts during destruction.
| Parameter | Information | Justification & Significance |
| Chemical Name | This compound | A heterocyclic compound used in pharmaceutical research.[3] |
| CAS Number | 1211524-49-0 | Unique identifier for this specific chemical substance. |
| Molecular Formula | C₉H₁₁BrN₂ | The "Br" (Bromine) element is key to its classification.[4] |
| Waste Classification | Halogenated Organic Waste | This classification is critical for proper waste segregation and disposal to prevent environmental release and equipment damage at disposal facilities.[2] |
| Primary Disposal Route | Incineration | Must be performed in a licensed hazardous waste facility equipped with an afterburner and scrubber to neutralize acidic gases (e.g., hydrogen bromide) produced during combustion.[1][5] |
| Key Hazard | Potential for respiratory irritation; other toxicological properties not fully known.[1] | The precautionary principle requires treating the substance as hazardous. |
Part 2: The Disposal Workflow: From Bench to Manifest
Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures safety and compliance at every stage.
Decision & Segregation Workflow
The following diagram outlines the critical decision-making process for segregating this chemical waste.
Caption: Waste classification and segregation workflow.
Step-by-Step Disposal Protocol
This protocol details the necessary actions from the point of generation to final handoff.
1. Personal Protective Equipment (PPE) and Handling:
-
Rationale: Before handling the waste, ensure your own safety. The compound may be irritating or toxic upon contact or inhalation.[1][6]
-
Procedure:
-
Always handle this chemical and its waste within a certified laboratory chemical fume hood.[7]
-
Wear appropriate PPE: nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat.[1][7]
-
Avoid generating dust if handling the solid form.[1]
-
Wash hands thoroughly after handling is complete.[1]
-
2. Waste Segregation and Containerization:
-
Rationale: This is the most critical step. Halogenated organic compounds cannot be mixed with non-halogenated waste streams.[2] Co-mingling can lead to violent reactions or, more commonly, rejection of the entire waste drum by the disposal facility, resulting in significant costs and delays. Incinerators for halogenated waste are specially designed with scrubbers to neutralize the hydrogen halides (like HBr) formed, which are highly corrosive.
-
Procedure:
-
Designate a specific waste container solely for Halogenated Organic Waste . This container must be made of a compatible material (e.g., polyethylene) and be in good condition with a sealable, airtight lid.[7]
-
Carefully transfer the waste (solid or dissolved in a compatible solvent) into the designated container.
-
Do NOT mix with aqueous waste, acids, bases, or non-halogenated organic solvents.[2]
-
Keep the container closed at all times except when adding waste.
-
3. Labeling and Documentation:
-
Rationale: Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the container.
-
Procedure:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[7]
-
Clearly write the full chemical name: "this compound" and any solvents used.
-
Maintain a log sheet that lists all components and their approximate quantities or concentrations.
-
Ensure the primary hazard ("Toxic," "Irritant") is clearly indicated.
-
4. Temporary Storage:
-
Rationale: Waste must be stored safely in a designated Satellite Accumulation Area (SAA) prior to pickup.
-
Procedure:
-
Store the sealed and labeled container in your lab's designated SAA.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[8]
-
Do not accumulate more than the legally permitted volume of waste in the SAA.
-
5. Final Disposal:
-
Rationale: The final treatment and destruction of this hazardous material must be performed by certified professionals at a licensed facility.
-
Procedure:
-
Once the container is full or waste is no longer being generated, complete a chemical collection request form as per your institution's Environmental Health & Safety (EHS) department procedures.[7]
-
Never attempt to dispose of this chemical down the drain or in regular trash.[1] This is illegal and environmentally harmful. The sewer disposal of hazardous waste pharmaceuticals is strictly prohibited under EPA regulations.[9]
-
The final disposal will be incineration at a facility permitted to handle halogenated organic compounds.[1][5]
-
Part 3: Emergency Procedures for Spills
Accidents can happen, and a clear plan is essential.
-
For a Small Spill (manageable within 10-15 minutes):
-
Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).[7]
-
If the material is a solid, gently sweep it up to avoid creating dust.[1]
-
If it is a liquid, absorb it with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent).
-
Place the cleanup materials into a sealable, labeled container and dispose of it as hazardous waste following the protocol above.[7]
-
-
For a Large Spill:
-
Immediately evacuate the area.
-
Alert others in the vicinity.
-
Contact your institution's EHS or emergency response team immediately.[7]
-
By adhering to this structured disposal guide, you ensure that your innovative work is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.
References
- Capot Chemical. (2010). MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. Retrieved from Capot Chemical.
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
Washington State University. (n.d.). SOP: Bromine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-BROMO-5 6 7 8-TETRAHYDRO-1 6-NAPHTHYRIDINE HYDROCHLORIDE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride [myskinrecipes.com]
- 4. 1211524-49-0|this compound|BLD Pharm [bldpharm.com]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
Navigating the Safe Handling of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow necessitates a rigorous evaluation of safety protocols. 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, a substituted brominated heterocyclic compound, presents a unique set of handling considerations. While specific toxicological data for this exact molecule is not extensively documented, a robust safety framework can be constructed by examining its structural motifs, the known hazards of similar chemical classes, and established best practices in laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Profile: A Proactive Approach to Safety
The chemical structure of this compound suggests several potential hazards that must be addressed through appropriate personal protective equipment (PPE) and handling procedures. The presence of a bromine atom on a heterocyclic ring is a key feature; brominated organic compounds can exhibit a range of toxicological effects and may be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Furthermore, heterocyclic compounds can have diverse biological activities.
A safety data sheet for the closely related compound, 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, indicates that it may cause respiratory irritation.[4] Inhalation, skin contact, and eye contact are the primary routes of exposure to be controlled.[5]
Key Potential Hazards:
-
Inhalation Toxicity: May cause respiratory irritation.[4][5]
-
Skin Irritation: May cause skin irritation upon contact.[5][6]
-
Unknown Toxicological Properties: The chemical, physical, and toxicological properties have not been thoroughly investigated.[4] This necessitates handling with a high degree of caution.
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is paramount when handling this compound. The following recommendations are based on a risk assessment that considers the potential hazards and routes of exposure.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, appropriate engineering controls must be in place.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a properly functioning chemical fume hood. This minimizes the risk of inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[6][7]
Personal Protective Equipment: Your Immediate Barrier
The following PPE is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[8][9] | Protects against splashes and aerosols, preventing serious eye irritation.[5][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[4] | Prevents skin contact and potential irritation. Proper glove removal technique is crucial to avoid cross-contamination.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with sleeves extending to the wrists.[8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For situations with a higher risk of aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4] | Provides an additional layer of protection against inhalation of harmful vapors or dust. |
Operational Protocols: From Receipt to Reaction
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Caption: A logical workflow for the safe handling of this compound.
First Aid Measures
In the event of an exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][4]
Disposal Plan: Responsible Management of a Brominated Compound
The disposal of this compound and its associated waste must be handled with care to prevent environmental contamination. Brominated organic compounds should be treated as hazardous waste.
Caption: A step-by-step plan for the proper disposal of brominated waste.
Important Considerations for Disposal:
-
Environmental Persistence: Organobromides can be persistent in the environment. Do not dispose of this chemical down the drain.[10]
-
Incineration Byproducts: The incineration of brominated waste can lead to the formation of hazardous byproducts if not performed under controlled conditions.[11][12] This underscores the importance of using a specialized waste disposal service.
Conclusion: A Culture of Safety
The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate risks and foster a culture of safety in the laboratory. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet for any chemical before beginning work.
References
- Capot Chemical. (2010-11-16). MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.
- Thermo Fisher Scientific. (2009-09-22).
- AK Scientific, Inc. 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)
-
MDPI. (2019-06-04). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
- ACS Publications.
- BenchChem.
-
PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link]
- US EPA. (1983-12).
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- ResearchGate. (2025-10-16).
- Aerosol and Air Quality Research. (2023-10-11).
- AK Scientific, Inc.
- NIH. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
-
MDPI. (2019-06-04). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
- MDPI. (2021-07-06). Degradation of Brominated Organic Compounds (Flame Retardants)
- ResearchGate. (2015-11-14). Which is the best way to recycle or neutralise Bromine?.
- Sigma-Aldrich. (2025-05-06).
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- Defense Centers for Public Health. Personal Protective Equipment.
- ChemicalBook. (2022-08-26). 3-BroMo-5,6,7,8-tetrahydro-1,7-naphthyridine.
- TCI Chemicals. (2025-04-01).
- FUJIFILM Wako Chemicals.
- Jubilant Ingrevia.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. capotchem.com [capotchem.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. americanchemistry.com [americanchemistry.com]
- 10. Bromination - Wordpress [reagents.acsgcipr.org]
- 11. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aaqr.org [aaqr.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
